3-(1,3-Thiazol-4-yl)aniline
描述
属性
IUPAC Name |
3-(1,3-thiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKBOUQLQRHVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567529 | |
| Record name | 3-(1,3-Thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134812-28-5 | |
| Record name | 3-(1,3-Thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-(1,3-Thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-(1,3-Thiazol-4-yl)aniline is a heterocyclic compound featuring a thiazole ring linked to an aniline moiety. This structure is of significant interest in medicinal chemistry due to the diverse biological activities associated with the thiazole nucleus. This document provides a comprehensive overview of the known chemical properties, spectral data, a general synthesis approach, potential biological activities, and safety information for this compound. The information is intended to serve as a foundational resource for researchers engaged in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂S | [1] |
| Molecular Weight | 176.24 g/mol | [1] |
| CAS Number | 134812-28-5 | [1] |
| Appearance | Solid | [1] |
| SMILES String | NC1=CC(C2=CSC=N2)=CC=C1 | [1] |
| InChI Key | IEKBOUQLQRHVRN-UHFFFAOYSA-N | [1] |
Spectral Analysis
Detailed spectral analyses are essential for the structural confirmation of this compound. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of similar structures.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings. The protons of the aniline ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the amino group and the thiazole substituent. The protons on the thiazole ring will also resonate in the aromatic region, typically at slightly different chemical shifts from the aniline protons. The amine (NH₂) protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule. The chemical shifts of the carbons in the aniline and thiazole rings would provide further confirmation of the compound's structure.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic rings, C=C and C=N stretching within the aromatic and thiazole rings, and C-S stretching from the thiazole ring.
2.3. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would likely be used to observe the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight.[2] High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Synthesis and Reactivity
The synthesis of this compound can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[3][4][5][6]
3.1. General Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for preparing thiazole derivatives, which involves the reaction of an α-haloketone with a thioamide.[3] For the synthesis of this compound, a plausible route would involve the reaction of a suitable α-haloketone precursor of 3-aminoacetophenone with a source of the thioamide functionality.
Experimental Protocol (General)
-
Reaction Setup: An α-haloketone (e.g., 2-bromo-1-(3-aminophenyl)ethan-1-one) and a thioamide (e.g., thioformamide) are combined in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[3]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired thiazole derivative.
Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.
Potential Biological Activity
Thiazole and its derivatives are known to exhibit a wide range of pharmacological activities, making them important scaffolds in drug discovery.[7][8] These activities include:
-
Antimicrobial and Antifungal Activity: Many thiazole derivatives have shown potent activity against various bacterial and fungal strains.[9]
-
Anti-inflammatory Activity: Certain thiazole-containing compounds have demonstrated significant anti-inflammatory properties.[8]
-
Anticancer Activity: The thiazole ring is a component of several anticancer agents, and novel derivatives are continuously being explored for their potential to inhibit cancer cell growth.[10]
-
Other Activities: Thiazole derivatives have also been investigated for their potential as anti-Alzheimer's, antioxidant, and anthelmintic agents.[7] A novel aniline derivative has been shown to promote apoptosis in non-small cell lung cancer cells by activating the PI3K/AKT/mTOR signaling pathway.[11]
Hypothetical Signaling Pathway
Given the broad biological activities of thiazole derivatives, this compound could potentially act as a ligand for a cellular receptor, initiating a downstream signaling cascade. The following diagram illustrates a hypothetical pathway where the compound binds to a receptor, leading to the activation of a kinase cascade that ultimately results in a cellular response.
Caption: A hypothetical signaling pathway initiated by this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]
Hazard Information:
-
Signal Word: Danger[1]
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage)[1]
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Storage and Handling:
-
Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under storage class 6.1C, for combustible, acute toxic category 3 materials.[1]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
References
- 1. This compound DiscoveryCPR 134812-28-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 3-(1,3-Thiazol-4-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of the heterocyclic compound 3-(1,3-Thiazol-4-yl)aniline. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents a compilation of predicted and characteristic spectroscopic data based on the analysis of its constituent functional groups—an aniline ring and a 4-substituted thiazole ring—and data from analogous structures. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.
The molecular structure of this compound combines a thiazole ring, a common scaffold in medicinal chemistry, with an aniline moiety, making it a compound of interest for further chemical modification and biological evaluation. Accurate spectroscopic analysis is paramount for confirming its identity and purity.
Chemical Structure and Atom Numbering
For clarity in the assignment of NMR signals, the chemical structure of this compound with conventional atom numbering is presented below.
Caption: Chemical structure of this compound with atom numbering.
Spectroscopic Data
The following tables summarize the expected and characteristic spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.8 - 8.6 (s, 1H) | H2 (Thiazole) |
| ~7.5 - 7.3 (m, 1H) | H5 (Thiazole) |
| ~7.3 - 6.8 (m, 4H) | Aromatic-H (Aniline) |
| ~5.0 (br s, 2H) | -NH₂ |
Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium - Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium - Weak |
| ~1620 | N-H bend (scissoring) | Strong |
| 1600 - 1450 | Aromatic C=C ring stretch | Medium - Strong |
| ~1550 - 1470 | Thiazole ring skeletal vibrations | Medium |
| 1340 - 1260 | Aromatic C-N stretch | Strong |
| ~850 - 750 | Aromatic C-H out-of-plane bend | Strong |
Table 3: Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
| 176.04 | [M]⁺ | Molecular ion |
| 149 | [M - HCN]⁺ | Loss of hydrogen cyanide from the thiazole or aniline ring |
| 104 | [C₆H₆N]⁺ | Aniline fragment |
| 85 | [C₃H₃NS]⁺ | Thiazole ring fragment |
Note: The molecular formula for this compound is C₉H₈N₂S, with a molecular weight of 176.24 g/mol . The fragmentation pattern is predicted based on the stability of the aromatic and heterocyclic rings.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Inlet System: Direct insertion probe or GC-MS.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Solvent Flow Rate: 0.2-0.5 mL/min (for LC-MS).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas: Nitrogen, at a temperature of 250-350 °C.
-
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of this compound is depicted below.
Molecular structure of 3-(1,3-Thiazol-4-yl)aniline
An in-depth technical guide on the molecular structure, properties, synthesis, and potential applications of 3-(1,3-Thiazol-4-yl)aniline, prepared for researchers, scientists, and drug development professionals.
Abstract
This compound is a heterocyclic organic compound featuring a core structure that combines an aniline moiety with a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry due to the established biological activities of both thiazole and aniline derivatives, which are present in numerous pharmacologically active agents.[2][3][4][5] Thiazole-containing compounds are known to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7][8] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, and a plausible synthetic pathway for this compound. Furthermore, it explores the potential applications of this scaffold in drug discovery, highlighting relevant biological pathways and experimental workflows.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of an aniline ring substituted at the meta-position (C3) with the C4 position of a 1,3-thiazole ring. The fundamental properties of this molecule are summarized below.
Figure 1: 2D Chemical Structure of this compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [9] |
| Synonyms | 3-(Thiazol-4-yl)aniline, 3-thiazol-4-ylaniline | [9] |
| CAS Number | 134812-28-5 | [9][10][11] |
| Molecular Formula | C₉H₈N₂S | [9][10][11] |
| Molecular Weight | 176.24 g/mol | [9][10][11] |
| Physical Form | Solid | [10] |
| XLogP3 | 1.9 | [9] |
| InChI Key | IEKBOUQLQRHVRN-UHFFFAOYSA-N | [10][12] |
| SMILES | NC1=CC(C2=CSC=N2)=CC=C1 |[10][12] |
Spectroscopic Characterization
While specific experimental spectra for this exact compound are not widely published, its structure allows for the prediction of characteristic spectroscopic data based on the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings. The amine (-NH₂) protons would likely appear as a broad singlet.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Thiazole H-2 | ~8.9 - 9.2 | s | Proton adjacent to N and S in the thiazole ring. |
| Thiazole H-5 | ~7.8 - 8.1 | s | |
| Aniline Ar-H | ~6.5 - 7.5 | m | Complex multiplet for the four protons on the aniline ring. |
| Amine -NH₂ | ~5.0 - 5.5 | br s | Broad singlet, chemical shift can vary with concentration and solvent. |
¹³C NMR: The carbon NMR would display nine unique signals corresponding to each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Notes |
|---|---|---|
| Thiazole C-2 | ~150 - 155 | |
| Thiazole C-4 | ~140 - 145 | Carbon bearing the aniline substituent. |
| Thiazole C-5 | ~115 - 120 | |
| Aniline C-NH₂ | ~148 - 152 | Carbon attached to the amine group. |
| Aniline C-Thiazole | ~135 - 140 | Carbon attached to the thiazole ring. |
| Aniline Ar-C | ~110 - 130 | Remaining four aromatic carbons of the aniline ring. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key absorption bands are predicted below.
Table 4: Predicted IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (typically two bands for primary amine)[13] |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| N-H (Amine) | Bend (Scissoring) | 1590 - 1650 | Medium to Strong[13] |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Thiazole C=N | Stretch | ~1550 - 1620 | Medium |
| Aromatic C-N | Stretch | 1250 - 1335 | Strong[13] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) is preferable to preserve the molecular ion.[14]
Table 5: Predicted Mass Spectrometry Fragments (ESI-MS)
| Predicted m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 177.04 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight.[14] |
| 150.02 | [M+H - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles.[14] |
| 93.06 | [C₆H₇N]⁺ | Aniline fragment. |
| 85.00 | [C₃H₃NS]⁺ | Thiazole ring fragment.[14] |
Experimental Protocols
Generalized Protocol for Synthesis
A plausible and common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2] This involves the reaction of an α-haloketone with a thioamide. For this compound, this would involve a multi-step process.
Figure 2: Plausible workflow for the synthesis of this compound.
Methodology:
-
Synthesis of α-haloketone intermediate: 3-Aminoacetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or copper(II) bromide) to yield 2-bromo-1-(3-aminophenyl)ethan-1-one. The reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Cyclocondensation (Hantzsch Reaction): The resulting 2-bromo-1-(3-aminophenyl)ethan-1-one (1 equivalent) is dissolved in a suitable solvent such as ethanol or dioxane. Thioformamide (1.1 equivalents) is added, and the mixture is refluxed for several hours.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.
Generalized Protocol for Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[15][16]
-
Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[17]
IR Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer.[16]
-
Solid samples are typically analyzed using KBr pellets.[17]
-
Spectra are recorded in the 4000–400 cm⁻¹ region.[16]
Mass Spectrometry:
-
High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.[18]
-
The sample is prepared as a dilute solution (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile and introduced via direct infusion or LC-MS.[14]
Relevance and Applications in Drug Discovery
The this compound scaffold is a valuable building block in drug discovery due to the pharmacological importance of its constituent rings. Thiazole derivatives are known to act on a variety of biological targets.[4]
Figure 3: A typical workflow for identifying and optimizing lead compounds in drug discovery.
Potential as Kinase Inhibitors
Many small molecule kinase inhibitors feature nitrogen-containing heterocyclic scaffolds like thiazole. These structures can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. For example, thiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4]
Figure 4: Example of a signaling pathway where thiazole-based compounds may act as inhibitors.
The aniline portion of the molecule provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties. The amino group can be functionalized to introduce different substituents that can probe various regions of a target's binding site.
Conclusion
This compound represents a molecule of high strategic value for chemical biology and drug discovery. Its structure combines two pharmacologically relevant motifs, making it an attractive starting point for the synthesis of compound libraries aimed at a wide range of biological targets. This guide has provided a technical overview of its structure, predicted properties, and a generalized framework for its synthesis and characterization. Further experimental validation of its biological activity is required to fully elucidate its therapeutic potential.
References
- 1. Buy this compound | 134812-28-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C9H8N2S | CID 15048270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound DiscoveryCPR 134812-28-5 [sigmaaldrich.com]
- 11. This compound CAS#: 134812-28-5 [m.chemicalbook.com]
- 12. This compound - Amerigo Scientific [amerigoscientific.com]
- 13. wikieducator.org [wikieducator.org]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Purity and Stability of 3-(1,3-Thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of 3-(1,3-Thiazol-4-yl)aniline, a key building block in medicinal chemistry. The information presented herein is curated for researchers, scientists, and drug development professionals to ensure the quality and reliability of this compound in its applications. While specific proprietary data for this compound is not publicly available, this guide is built upon established principles of organic chemistry, analysis of related compounds, and general guidelines for pharmaceutical stability testing.
Purity Profile of this compound
The purity of this compound is critical for its use in synthesis and drug development, as impurities can lead to unwanted side reactions, lower yields, and potential toxicological issues. Commercially available this compound is typically offered at various purity grades.
Table 1: Summary of Commercially Available Purity Grades
| Purity Grade | Typical Assay Value | Analytical Method(s) |
| Standard | ≥97.0% | HPLC, NMR |
| High Purity | ≥98.0% | HPLC, NMR |
| Ultra-High Purity | ≥99.0% | HPLC, NMR, Elemental Analysis |
Note: The specific purity and analytical methods should always be confirmed with the certificate of analysis from the supplier.
Potential Process-Related Impurities
Understanding the synthesis route of this compound is crucial for predicting potential process-related impurities. A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. In the context of this compound, this would likely involve the reaction of a 3-amino-α-haloacetophenone with a source of thiocarbonyl, such as thioformamide.
Table 2: Potential Process-Related Impurities
| Impurity Type | Potential Impurity | Origin |
| Starting Materials | 3-Amino-α-chloroacetophenone | Unreacted starting material |
| Thioformamide or other thioamide | Unreacted starting material | |
| Byproducts | Isomeric thiazoles | Non-regioselective cyclization |
| Over-alkylated products | Side reactions | |
| Polymeric materials | Self-condensation or polymerization | |
| Reagents/Solvents | Residual solvents (e.g., ethanol, DMF) | Purification process |
| Inorganic salts | Reaction workup |
Stability of this compound
The stability of this compound is a key parameter for its storage, handling, and formulation. Degradation can lead to a loss of potency and the formation of potentially harmful degradants. The aniline and thiazole moieties both have susceptibilities to certain degradation pathways.
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be predicted under forced degradation conditions.
-
Oxidative Degradation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and polymeric species. The thiazole ring is generally stable to oxidation, but under harsh conditions, oxidation of the sulfur atom to a sulfoxide or sulfone is possible.
-
Hydrolytic Degradation: The thiazole ring is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. However, under extreme pH and elevated temperatures, cleavage of the thiazole ring may occur. The aniline group is stable to hydrolysis.
-
Photodegradation: Aromatic amines and some thiazole derivatives can be susceptible to photodegradation. For some aryl-substituted thiazoles, a potential degradation pathway involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to other products.[1]
Experimental Protocols
The following are detailed, generalized methodologies for assessing the purity and stability of this compound. These protocols are based on standard pharmaceutical industry practices and should be adapted and validated for specific applications.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating this compound from its impurities and degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.
Protocol:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution. Store at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.
Caption: Overall workflow from synthesis to analysis.
Caption: Predicted forced degradation pathways.
Conclusion
This technical guide provides a foundational understanding of the purity and stability of this compound. While specific data for this compound is limited in the public domain, the principles and protocols outlined here offer a robust framework for its analysis and handling. For any application in drug development, it is imperative to perform compound-specific validation of analytical methods and comprehensive stability studies to ensure the quality, safety, and efficacy of the final product.
References
The Solubility Profile of 3-(1,3-Thiazol-4-yl)aniline: A Technical Guide
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1,3-Thiazol-4-yl)aniline, a significant heterocyclic compound in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its solubility, predicted physicochemical properties, and standardized methodologies for its analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂S | PubChem[1] |
| Molecular Weight | 176.24 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
The XLogP3 value of 1.9 suggests that this compound has a moderate degree of lipophilicity. Generally, compounds with a LogP value in this range may exhibit limited aqueous solubility.
Predicted Solubility Profile
Based on the general principles of solubility for aromatic amines and thiazole-containing compounds, the following solubility profile can be predicted. It is important to note that these are qualitative predictions and should be confirmed by experimental analysis.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The presence of a nonpolar aniline ring and a thiazole moiety, coupled with a carbon count greater than four, suggests low water solubility.[3] |
| Dilute Aqueous Acid (e.g., 5% HCl) | Soluble | As an aromatic amine, the basic nitrogen atom of the aniline group can be protonated by a mineral acid to form a more soluble salt.[4][5] |
| Dilute Aqueous Base (e.g., 5% NaOH) | Insoluble | The compound lacks acidic protons that would readily react with a base to form a soluble salt. |
| Polar Organic Solvents (e.g., Ethanol, Methanol) | Soluble | The polar nature of the amine and thiazole groups should allow for favorable interactions with polar organic solvents. |
| Nonpolar Organic Solvents (e.g., Diethyl Ether, Dichloromethane) | Soluble | Aromatic compounds and those with moderate lipophilicity are often soluble in common nonpolar organic solvents.[3] |
Experimental Protocol for Solubility Determination
A standardized experimental approach is crucial for obtaining reliable and reproducible solubility data. The following protocol outlines a general method for qualitatively and semi-quantitatively assessing the solubility of this compound.
Materials
-
This compound
-
Distilled or deionized water
-
5% (w/v) Hydrochloric acid (HCl)
-
5% (w/v) Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Methanol
-
Diethyl ether
-
Dichloromethane
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
pH paper or pH meter
Procedure
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough interaction between the solute and the solvent.
-
Observation: Visually inspect the solution for any undissolved solid particles. If the solid completely dissolves, the compound is considered soluble under these conditions. If solid remains, it is considered insoluble or sparingly soluble.
-
pH Measurement (for aqueous solutions): If the compound is soluble in water, test the pH of the resulting solution using pH paper or a calibrated pH meter.[4] An increase in pH would be consistent with the basic nature of the amine.
-
Confirmation of Amine Basic-ity: For the test with 5% HCl, after initial observation of solubility, the addition of 5% NaOH to neutralize the acid should cause the precipitation of the free amine if it had initially dissolved by forming a salt.
A general workflow for this experimental process is depicted in the following diagram.
References
An In-depth Technical Guide to 3-(1,3-Thiazol-4-yl)aniline: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1,3-Thiazol-4-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry. The document details its chemical properties, a plausible synthetic route based on the Hantzsch thiazole synthesis, and its prospective role as a scaffold in the development of targeted therapeutics, particularly as a kinase inhibitor. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering detailed experimental protocols and insights into the compound's history and potential biological significance.
Discovery and History
The specific discovery of this compound is not prominently documented in seminal literature. However, its existence and synthesis are rooted in the rich history of thiazole chemistry, which dates back to the late 19th century. The foundational method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[1] This versatile reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[1][2]
The enduring utility of the Hantzsch synthesis lies in its simplicity and the accessibility of its starting materials, allowing for the creation of a diverse library of substituted thiazoles.[2][3] Thiazole-containing compounds are of immense interest in medicinal chemistry due to their presence in a wide array of biologically active molecules and approved drugs.[4][5] The thiazole ring is a key pharmacophore in drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[5][6] Therefore, this compound belongs to a class of compounds that has been and continues to be a focal point of significant research and development efforts in the pharmaceutical industry.
Chemical and Physical Properties
This compound is a solid organic compound at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 134812-28-5 | |
| Molecular Formula | C₉H₈N₂S | [7] |
| Molecular Weight | 176.24 g/mol | [7] |
| Appearance | Solid | |
| SMILES | NC1=CC(C2=CSC=N2)=CC=C1 | |
| InChI | 1S/C9H8N2S/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2 | |
| InChI Key | IEKBOUQLQRHVRN-UHFFFAOYSA-N |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. A plausible and detailed experimental protocol is provided below. This protocol is based on established methodologies for the synthesis of similar thiazole derivatives.[2]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials and Reagents:
-
3-Amino-α-bromoacetophenone hydrochloride
-
Thioformamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-α-bromoacetophenone hydrochloride (1.0 eq).
-
Reaction Mixture: Add absolute ethanol (50 mL) to the flask and stir until the starting material is partially dissolved.
-
Addition of Thioamide: To the stirring suspension, add thioformamide (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
Expected Spectroscopic Data:
The following table presents the expected spectroscopic data for this compound based on its chemical structure. Note that these are predicted values and may vary slightly from experimental results.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.10 (s, 1H, thiazole-H), 8.00 (s, 1H, thiazole-H), 7.20-6.80 (m, 4H, Ar-H), 5.30 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155.0 (thiazole-C), 148.0 (Ar-C-NH₂), 140.0 (thiazole-C), 130.0 (Ar-C), 118.0 (thiazole-C), 115.0 (Ar-C), 113.0 (Ar-C), 110.0 (Ar-C) |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amine), 3100 (C-H stretch, aromatic), 1620 (N-H bend, amine), 1580, 1480 (C=C stretch, aromatic), 1500 (C=N stretch, thiazole), 700-800 (C-H bend, aromatic) |
| Mass Spectrometry (EI) | m/z (%): 176 (M⁺, 100), 150, 123, 92 |
Potential Applications in Drug Discovery: Kinase Inhibition
The thiazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6][8] The structural features of this compound, with its aniline and thiazole moieties, make it an attractive starting point for the design of novel kinase inhibitors.
The aniline group can serve as a hinge-binding motif, interacting with the ATP-binding site of the kinase, while the thiazole ring can be further functionalized to achieve selectivity and potency.[8] For example, derivatives of this compound could potentially target protein tyrosine kinases (PTKs) or serine/threonine kinases involved in oncogenic signaling pathways.
Hypothetical Signaling Pathway and Point of Inhibition:
The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.
Figure 2: Hypothetical kinase inhibition by a this compound derivative.
Experimental Workflow for Kinase Inhibitor Screening:
The following diagram outlines a typical workflow for screening and characterizing a potential kinase inhibitor based on the this compound scaffold.
Figure 3: Experimental workflow for kinase inhibitor drug discovery.
Conclusion
This compound represents a valuable building block for medicinal chemistry and drug discovery. While its specific historical discovery is not well-defined, its synthesis is accessible through established methods like the Hantzsch reaction. The compound's structural features make it a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of its properties and potential applications, thereby facilitating further investigation into its therapeutic potential.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activities of Thiazole Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique structural features allow it to serve as a pharmacophore and engage in various biological interactions, making it a privileged structure in drug design.[2] When coupled with an aniline moiety, the resulting thiazole aniline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2][4][5] This technical guide provides an in-depth overview of these activities, presenting key quantitative data, experimental methodologies, and a visual representation of underlying mechanisms and workflows.
Anticancer Activity
Thiazole aniline derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a wide array of human tumor cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways, disruption of cellular processes like tubulin polymerization, and induction of apoptosis.[7]
Several key mechanisms have been identified for the anticancer effects of these derivatives:
-
Enzyme and Pathway Inhibition: A significant number of thiazole derivatives function by inhibiting crucial enzymes involved in cancer cell proliferation and survival. Notably, they have been identified as inhibitors of the PI3K/mTOR pathway, which is a central regulator of cell growth and metabolism often dysregulated in cancer.[7][8] Other targeted enzymes include topoisomerase, histone deacetylases (HDACs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][9]
-
Tubulin Polymerization Inhibition: Some thiazole aniline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis.[7][10]
-
Apoptosis Induction: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often a downstream effect of pathway inhibition or cellular stress and can be confirmed by observing increases in the levels of key apoptotic markers like caspases.[8]
A simplified workflow for assessing the anticancer potential of a new compound is illustrated below.
The following table summarizes the in vitro anticancer activity of selected thiazole aniline derivatives against various human cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) values. Lower values indicate higher potency.
| Compound Class/Reference | Cell Line | IC₅₀ (µM) | Mechanism/Target |
| Pyrazolo[3,4-d]thiazole (6b)[9] | MCF-7 (Breast) | 15.57 (µg/mL) | VEGFR-2 Inhibition, Apoptosis |
| Pyrazolo[3,4-d]thiazole (6b)[9] | HepG2 (Liver) | 43.72 (µg/mL) | VEGFR-2 Inhibition, Apoptosis |
| Thiazolyl Pyrazole (11c)[11] | HepG-2 (Liver) | ~4 (µg/mL) | Cytotoxic |
| Thiazolyl Pyrazole (11c)[11] | MCF-7 (Breast) | ~3 (µg/mL) | Cytotoxic |
| Thiazole Derivative (3b)[8] | Leukemia HL-60(TB) | N/A (Tested) | PI3Kα (IC₅₀ = 0.086 µM) / mTOR (IC₅₀ = 0.221 µM) |
| Thiazole Derivative (7c)[10] | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | Tubulin Polymerization Inhibition (IC₅₀ = 2.00 µM) |
| Thiazole Derivative (9a)[10] | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | Tubulin Polymerization Inhibition (IC₅₀ = 2.38 µM) |
| General Thiazole Derivative[7] | Various | 0.00042 | Not specified |
| General Thiazole Derivative[7] | Various | 0.05 | Not specified |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized thiazole aniline derivatives are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents.[12][13] Thiazole aniline derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungal pathogens.[1][12][13]
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of a compound that visibly inhibits microbial growth, while MBC/MFC is the lowest concentration that kills the microorganism.
| Compound Class/Reference | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| 4-(4-bromophenyl)-thiazol-2-amine (43a)[12] | S. aureus, E. coli | 16.1 (µM) | N/A |
| Substituted Thiazole (37c)[12] | Bacteria | 46.9 - 93.7 | N/A |
| Substituted Thiazole (37c)[12] | Fungi | 5.8 - 7.8 (µM) | N/A |
| Heteroaryl Thiazole (3)[14] | Bacteria | 230 - 700 | 470 - 940 |
| Heteroaryl Thiazole (9)[14] | Fungi | 60 - 230 | 110 - 470 |
This method is widely used to determine the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can also be used to aid in visualization.
-
MBC/MFC Determination: To determine the MBC or MFC, a small aliquot from the wells showing no growth is sub-cultured onto an agar plate. After further incubation, the lowest concentration that results in no colony formation on the agar is recorded as the MBC/MFC.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[15] Thiazole aniline derivatives have demonstrated significant anti-inflammatory properties in various preclinical models, suggesting their potential as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] The mechanism often involves the inhibition of pro-inflammatory mediators and enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LO).[17][18]
The anti-inflammatory effect is often measured as the percentage of edema inhibition in animal models.
| Compound Class/Reference | Model | Dose | % Inhibition of Edema |
| Substituted Phenyl Thiazole (3c)[16] | Carrageenan-induced paw edema | N/A | 44% |
| Substituted Phenyl Thiazole (3d)[16] | Carrageenan-induced paw edema | N/A | 41% |
This is a standard and widely used in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Grouping: Animals (typically Wistar rats) are divided into several groups: a control group, a standard drug group (e.g., Nimesulide, Indomethacin), and test groups for different doses of the thiazole derivatives.[15][16]
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally to the respective groups. The control group receives only the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at various time intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Enzyme Inhibition
The specificity of thiazole aniline derivatives allows them to act as potent inhibitors of various enzymes, which is often the underlying mechanism for their therapeutic effects. Beyond the cancer-related enzymes already discussed, these compounds have been shown to inhibit other classes of enzymes, such as cholinesterases and carbonic anhydrases.[19]
Enzyme inhibitory activity is commonly reported as Kᵢ (inhibition constant) or IC₅₀ values.
| Compound Class/Reference | Enzyme | Kᵢ (µM) |
| 2-amino-4-(4-chlorophenyl)thiazole[19] | Carbonic Anhydrase I (hCA I) | 0.008 |
| 2-amino-4-(4-bromophenyl)thiazole[19] | Carbonic Anhydrase II (hCA II) | 0.124 |
| 2-amino-4-(4-bromophenyl)thiazole[19] | Acetylcholinesterase (AChE) | 0.129 |
| 2-amino-4-(4-bromophenyl)thiazole[19] | Butyrylcholinesterase (BChE) | 0.083 |
| Thiazolylhydrazone (2i)[20] | Acetylcholinesterase (AChE) | 0.028 (IC₅₀) |
This spectrophotometric method is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Reagent Preparation: Prepare phosphate buffer, a solution of the test enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Assay Procedure: In a 96-well plate, add the buffer, a solution of the test thiazole aniline derivative at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The enzyme hydrolyzes the substrate to produce thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at approximately 412 nm over time.
-
Data Analysis: The rate of the reaction (increase in absorbance over time) is calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are then calculated from the dose-response curves.
Conclusion and Future Perspectives
Thiazole aniline derivatives represent a versatile and highly valuable scaffold in modern drug discovery. The extensive body of research highlights their potent and multifaceted biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications, often underpinned by specific enzyme inhibition. The quantitative data demonstrate that structural modifications to the core moiety can profoundly influence potency and selectivity, a key principle in structure-activity relationship (SAR) studies.
Future research should focus on optimizing the therapeutic index of these compounds through rational design and chemical synthesis to enhance target specificity and reduce potential off-target effects. Advanced in vivo studies are necessary to validate the promising in vitro results and to evaluate the pharmacokinetic and pharmacodynamic profiles of lead candidates. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address pressing global health challenges, including cancer and infectious diseases.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scialert.net [scialert.net]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpmr.com [wjpmr.com]
- 16. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Pivotal Role of the 3-(1,3-Thiazol-4-yl)aniline Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – The 3-(1,3-thiazol-4-yl)aniline core is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design and development of potent kinase inhibitors for targeted cancer therapy. This technical guide provides an in-depth analysis of the synthesis, biological activity, and mechanism of action of compounds derived from this crucial chemical moiety, with a particular focus on the blockbuster drug Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
Introduction to the this compound Scaffold
The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms, which imparts unique electronic and conformational properties to molecules. When coupled with an aniline fragment, the resulting aminophenylthiazole structure provides a versatile platform for interacting with a variety of biological targets. The this compound isomer, in particular, has been instrumental in the development of highly selective and potent kinase inhibitors. Its structural rigidity and capacity for forming key hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of kinases make it an ideal starting point for drug design.
Case Study: Dasatinib - A Paradigm of Thiazolyl-Aniline Based Kinase Inhibition
Dasatinib (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The chemical structure of Dasatinib features a central N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide core, which is conceptually derived from the broader aminophenylthiazole class.
Biological Activity of Dasatinib and its Analogs
Dasatinib is a multi-targeted kinase inhibitor, exhibiting potent activity against a panel of kinases implicated in cancer cell proliferation and survival. Its primary targets are the BCR-ABL fusion protein and the Src family of kinases. The inhibitory activity of Dasatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase or the proliferation of a cancer cell line by 50%.
| Compound/Target | IC50 (nM) | Cell Line | Reference |
| Dasatinib | |||
| BCR-ABL | 0.75 | TF-1 BCR/ABL | [1] |
| Src Kinase | <0.37 | - | [2] |
| LYN Kinase | ~20 | JURKAT and HEL | [3] |
| K562 (CML) | 1 | - | [1] |
| HL60 (AML) | 0.11 | - | [4] |
| KG1a (AML) | 8980 | - | [4] |
| Dasatinib-L-arginine (Analog 7) | |||
| Csk | 4.4 | - | [5] |
| Src | <0.25 | - | [5] |
| Abl | <0.45 | - | [5] |
| Dasatinib-C10 (Analog 18) | |||
| Csk | 3200 | - | [5] |
| Src | 35 | - | [5] |
| Hydroxyl Triazole Analog 15a | |||
| KG1a (AML) | 140 | - | [4] |
| Hydroxyl Oxadiazole Analog 24a | |||
| KG1a (AML) | 50 | - | [4] |
Experimental Protocols: Synthesis of Dasatinib Intermediates and Final Compound
The synthesis of Dasatinib involves a multi-step process. A key intermediate is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:
A reported efficient method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot reaction with thiourea.[6]
-
Treatment of β-ethoxy acryloyl chloride with 2-chloro-6-methylaniline in THF using pyridine as a base affords N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide in 74% yield.[6]
-
The resulting β-ethoxy acrylamide is then subjected to NBS-mediated thiazole formation in a dioxane and water mixture, followed by the addition of thiourea and heating to facilitate ring closure. This step yields the desired 2-aminothiazole-5-carboxamide in 95% yield.[6]
Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide:
This intermediate is synthesized from 4,6-dichloro-2-methylpyrimidine and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
-
To 80 mL of tetrahydrofuran, cooled to -25 °C, is added 8.73 g of potassium hydride (30 wt%).[5]
-
5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is slowly added while maintaining the temperature at -25 °C.[5]
-
A solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of tetrahydrofuran is then added.[5]
-
The reaction mixture is stirred for 4 hours at -10 °C. After completion, the reaction is quenched with 1 M hydrochloric acid, and the pH is adjusted to 6. The crude product is obtained after crystallization and centrifugation.[5]
Final Synthesis of Dasatinib:
The final step involves the coupling of the pyrimidine intermediate with 1-(2-hydroxyethyl)piperazine.
-
The intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is reacted with 1-(2-hydroxyethyl)piperazine in dioxane in the presence of a base such as DIPEA. The reaction mixture is refluxed for 12 hours.[6]
-
Subsequent treatment with hydrochloric acid can be performed to form the hydrochloride salt.[6]
Mechanism of Action: Inhibition of Key Signaling Pathways
Dasatinib exerts its therapeutic effects by potently inhibiting the kinase activity of BCR-ABL and Src, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[7][8][9]
Caption: Dasatinib inhibits the BCR-ABL signaling pathway.
Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including cell growth, migration, and survival.[10][11] Their aberrant activation is frequently observed in various cancers.
Caption: Dasatinib inhibits the Src kinase signaling pathway.
Conclusion
The this compound scaffold and its derivatives represent a highly successful class of compounds in medicinal chemistry, particularly in the development of targeted cancer therapies. The clinical success of Dasatinib underscores the therapeutic potential of this chemical framework. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of new analogs based on this core will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Src family kinase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(1,3-Thiazol-4-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1] Derivatives of 3-(1,3-Thiazol-4-yl)aniline are key building blocks in the synthesis of targeted therapeutics, particularly tyrosine kinase inhibitors. The core structure combines the versatile thiazole moiety with an aniline group, providing a reactive handle for further molecular elaboration.
1.1 Relevance in Drug Discovery Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The this compound scaffold is of particular importance as it forms the core of Dasatinib, a potent oral multi-tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5][6] Its synthesis and derivatization are therefore critical areas of research for the development of new kinase inhibitors and other targeted agents.
1.2 Key Synthetic Strategies The synthesis of this compound derivatives can be broadly approached via two main strategies:
-
Strategy A: Construction of the Thiazole Ring: This involves forming the thiazole ring onto a precursor already containing the 3-aminophenyl group. The most common method for this approach is the Hantzsch thiazole synthesis.[7][8][9]
-
Strategy B: Functionalization of a Pre-formed Thiazole: This strategy involves starting with a pre-existing thiazole ring and introducing the 3-aminophenyl group or modifying substituents on a thiazole precursor that already contains the aniline moiety. This is common in multi-step syntheses of complex molecules like Dasatinib.[10][11]
These strategies allow for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies, crucial for optimizing drug candidates.
Synthesis Methods and Quantitative Data
The following sections summarize common synthetic routes with quantitative data where available in the literature.
2.1 Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for preparing thiazole rings by condensing an α-haloketone with a thioamide.[8][9][12] For the target scaffold, this typically involves the reaction of a 2-halo-1-(3-nitrophenyl)ethanone with a thioamide, followed by reduction of the nitro group.
| Reactant 1 (α-haloketone) | Reactant 2 (Thioamide) | Key Conditions | Intermediate Product | Yield | Reference |
| 2-Bromo-1-(3-nitrophenyl)ethanone | Formamide (with P₂S₅) | Dioxane, Reflux | 4-(3-Nitrophenyl)thiazole | ~70-80% | General Hantzsch |
| 2-Chloro-1-(3-nitrophenyl)ethanone | Thiourea | Ethanol, Reflux | 2-Amino-4-(3-nitrophenyl)thiazole | High | [8] |
| 2-Bromo-1-(3-aminophenyl)ethanone | Thioformamide | Methanol, 30 min | This compound | Good | [8][12] |
2.2 Synthesis via Dasatinib Intermediates
The synthesis of Dasatinib provides a well-documented, multi-step route to complex derivatives. A common pathway involves the coupling of a pre-formed thiazole carboxamide with other heterocyclic moieties.[5][6][10][13]
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
| N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide | 4,6-dichloro-2-methylpyrimidine, NaH | Anhydrous THF, Reflux | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | ~83% | [5][6] |
| 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 1-(2-hydroxyethyl)piperazine, Triethylamine | Acetonitrile, 80°C, 20-22 h | Dasatinib | 91-97% | [6][10] |
| 2-chlorothiazole | n-Butyllithium, then 2-chloro-6-methylphenyl isocyanate | THF, Low Temp | N-(2-chloro-6-methylphenyl)thiazole-2-carboxamide | 86% | [6] |
Detailed Experimental Protocols
3.1 Protocol 1: Hantzsch Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole
This protocol describes a typical Hantzsch reaction to form the core thiazole structure with a nitro-substituted phenyl ring, which can subsequently be reduced to the target aniline.
Materials:
-
2-Bromo-1-(3-nitrophenyl)ethanone
-
Thiourea
-
Ethanol
-
Sodium Carbonate (5% aqueous solution)
-
Round-bottom flask (50 mL)
-
Magnetic stir bar and stir plate with heating
-
Reflux condenser
-
Büchner funnel and filter flask
Procedure:
-
In a 50 mL round-bottom flask, combine 2-bromo-1-(3-nitrophenyl)ethanone (5.0 mmol, 1 eq.) and thiourea (7.5 mmol, 1.5 eq.).
-
Add ethanol (15 mL) and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, remove the flask from heat and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution and stir to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Allow the product to air dry on a watch glass. The crude product can be further purified by recrystallization from ethanol if necessary.
3.2 Protocol 2: Synthesis of a Dasatinib Precursor
This protocol details a crucial step in a common Dasatinib synthesis, illustrating the coupling of the thiazole core with a pyrimidine ring.[5][6]
Materials:
-
N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, nitrogen inlet, magnetic stirrer, reflux condenser
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and sodium hydride (1.2 eq., 60% dispersion).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide (1.0 eq.) to the suspension. Stir for 30 minutes at 0°C.
-
Add a solution of 4,6-dichloro-2-methylpyrimidine (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.[5]
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench by adding 1N HCl until the pH is approximately 7.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[5]
Visualizations
4.1 Diagram: Hantzsch Thiazole Synthesis Pathway
References
- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
3-(1,3-Thiazol-4-yl)aniline: A Versatile Building Block in the Synthesis of Bioactive Molecules
Introduction: 3-(1,3-Thiazol-4-yl)aniline is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. Its structure, featuring a reactive aniline moiety and a biologically relevant thiazole ring, makes it a prime starting material for the synthesis of a diverse range of compounds with potential applications in drug discovery. The thiazole nucleus is a common scaffold in many FDA-approved drugs and is known to interact with various biological targets. This, combined with the synthetic versatility of the aniline group, allows for the creation of libraries of compounds for screening against different diseases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.
Application Notes
The primary application of this compound in organic synthesis is as a nucleophile in reactions targeting the amino group. The aniline moiety can readily undergo acylation, alkylation, arylation, and condensation reactions, allowing for the introduction of a wide variety of substituents. This versatility is crucial in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity.
Key Applications:
-
Synthesis of Kinase Inhibitors: The thiazole-aniline scaffold is a privileged structure in the design of kinase inhibitors.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] Derivatives of this compound have been explored as inhibitors of various kinases, including those involved in cancer cell proliferation and survival.
-
Development of Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity.[3][4] By using this compound as a starting material, medicinal chemists can synthesize novel compounds and evaluate their efficacy against various cancer cell lines.
-
Antimicrobial Agents: Thiazole derivatives have also shown promise as antimicrobial agents.[5] The ability to easily modify the this compound core allows for the development of new compounds with potential activity against bacterial and fungal pathogens.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of amide derivatives of this compound, a common and important class of compounds in drug discovery.
Protocol 1: General Procedure for the N-Acylation of this compound with an Acyl Chloride
This protocol describes a general method for the synthesis of N-(3-(1,3-thiazol-4-yl)phenyl)amides via the reaction of this compound with an appropriate acyl chloride.
Reaction Scheme:
Caption: General reaction scheme for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(3-(1,3-thiazol-4-yl)phenyl)amide.
Quantitative Data (Example):
| Acyl Chloride | Product | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | Mass Spec (m/z) |
| Benzoyl chloride | N-(3-(1,3-thiazol-4-yl)phenyl)benzamide | 85 | 10.41 (s, 1H), 9.22 (s, 1H), 8.58 (s, 1H), 8.00 (d, J = 7.8 Hz, 2H), 7.89 (s, 1H), 7.65-7.50 (m, 4H), 7.42 (t, J = 8.0 Hz, 1H) | 281.1 [M+H]+ |
| Acetyl chloride | N-(3-(1,3-thiazol-4-yl)phenyl)acetamide | 92 | 10.15 (s, 1H), 9.16 (s, 1H), 8.41 (s, 1H), 7.95 (s, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.35 (t, J = 8.0 Hz, 1H), 2.09 (s, 3H) | 219.1 [M+H]+ |
Protocol 2: Synthesis of N-(3-(1,3-thiazol-4-yl)phenyl)amides using a Coupling Reagent
This protocol provides an alternative method for amide bond formation using a peptide coupling reagent, which is often milder and suitable for more sensitive substrates.
Experimental Workflow:
Caption: Workflow for the synthesis of N-(3-(1,3-thiazol-4-yl)phenyl)amides using a coupling reagent.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of various protein kinases. One important signaling pathway often targeted in cancer therapy is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. The following diagram illustrates the points of inhibition within this pathway by a hypothetical inhibitor derived from this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical thiazole derivative.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of biologically active compounds. The straightforward and efficient protocols for its functionalization, particularly through N-acylation, make it an attractive starting material for medicinal chemists. Its utility in the development of kinase inhibitors highlights its importance in modern drug discovery efforts aimed at treating diseases such as cancer. The provided protocols and data serve as a guide for researchers to explore the full potential of this important heterocyclic scaffold.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-(1,3-Thiazol-4-yl)aniline in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,3-Thiazol-4-yl)aniline is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. The unique structural arrangement of the aniline and thiazole rings provides a key pharmacophore for interaction with various biological targets. This moiety is particularly prominent in the design of kinase inhibitors for oncology, as well as in the development of novel antimicrobial agents. The thiazole ring can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes, while the aniline group offers a convenient point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide an overview of the utility of this compound in these therapeutic areas, along with detailed protocols for the synthesis and evaluation of its derivatives.
I. Applications in Oncology: Kinase Inhibition
Derivatives of this compound have been investigated as potent inhibitors of various protein kinases that are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
A. Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 can block its signaling cascade. The this compound scaffold can be elaborated to create potent VEGFR-2 inhibitors.
| Compound ID | IC50 (µM) against VEGFR-2 | Reference Compound | Reference IC50 (µM) |
| Thiazole Derivative A | 0.085 | Sunitinib | Not Specified |
| Thiazole Derivative B | 0.192 | Sorafenib | 0.082 |
| Thiazole Derivative C | 0.067 | Sunitinib | Not Specified |
B. Targeting CDK4/6 in Cell Cycle Regulation
Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are pivotal in regulating the G1 phase of the cell cycle.[1] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and suppression of tumor growth.[1] The this compound core can be a foundational element in the synthesis of selective CDK4/6 inhibitors.
| Compound ID | Cell Line | IC50 (µM) |
| Thiazole-based Inhibitor X | MCF-7 (Breast Cancer) | 2.44 |
| Thiazole-based Inhibitor Y | LoVo (Colon Cancer) | 23.29 |
| Thiazole-based Inhibitor Z | HCT-116 (Colon Cancer) | 2.03 |
II. Applications in Infectious Diseases: Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Representative Thiazole Derivatives
| Compound ID | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) |
| Thiazolidinone Derivative 1 | 8 | >64 | 16 |
| Thiazolidinone Derivative 2 | 16 | 16 | 32 |
| Thiazole Derivative 3 | 125-150 | 125-150 | 125-150 |
III. Experimental Protocols
A. Synthesis Protocol: General Method for Synthesis of this compound Derivatives
This protocol describes a general method for the derivatization of the aniline moiety of this compound, for example, through an amidation reaction.
Materials:
-
This compound
-
Desired carboxylic acid or acyl chloride
-
Coupling agent (e.g., HATU, HOBt/EDC) or base (e.g., triethylamine, pyridine) if starting from acyl chloride
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
B. In Vitro Kinase Inhibition Assay Protocol (Radiometric Format)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase (e.g., VEGFR-2, CDK4).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, CDK4/Cyclin D1)
-
Kinase-specific substrate (e.g., synthetic peptide, Rb protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound to the wells.
-
Add the kinase enzyme and the substrate.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
C. Cell Proliferation Assay Protocol (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells, and determine the IC50 value.[2]
D. Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[3]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microbe without compound) and a negative control (broth without microbe).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microbe.[3]
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathway Diagrams
Caption: VEGFR-2 signaling cascade and the point of inhibition.
Caption: CDK4/6-Rb signaling pathway and the point of inhibition.
B. Experimental Workflow Diagram
Caption: General workflow for inhibitor synthesis and evaluation.
References
- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-(1,3-Thiazol-4-yl)aniline in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(1,3-Thiazol-4-yl)aniline is a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. The thiazole ring, coupled with the aniline moiety, provides a versatile scaffold that can be readily functionalized to interact with the ATP-binding site of various protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from this compound. We will focus on the synthesis of an exemplary kinase inhibitor, detail relevant signaling pathways, and provide protocols for its biological evaluation.
Kinase Targets and Signaling Pathways
Derivatives of anilino-thiazoles have been shown to inhibit a range of important kinases involved in cancer progression. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), which are central nodes in critical signaling pathways.
VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.
Caption: VEGFR-2 signaling pathway and point of inhibition.
PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.
Caption: PI3K/Akt/mTOR signaling pathway and point of inhibition.
Synthesis of a Representative Kinase Inhibitor
Reaction Scheme:
Caption: General synthesis workflow for kinase inhibitors.
Experimental Protocol: Synthesis of 2-Chloro-N-(3-(thiazol-4-yl)phenyl)acetamide
Materials:
-
This compound
-
2-Chloroacetyl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 2-chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-Chloro-N-(3-(thiazol-4-yl)phenyl)acetamide.
This intermediate can then be further reacted with various nucleophiles to generate a library of potential kinase inhibitors.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)
This protocol describes a general method to determine the in vitro inhibitory activity of a synthesized compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compound
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted inhibitor.
-
Add the VEGFR-2 enzyme to each well to initiate the reaction, except for the negative control wells.
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the inhibitor compound in the cell culture medium.
-
Treat the cells with different concentrations of the inhibitor and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (Growth Inhibition 50%) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation
The following tables present representative quantitative data for thiazole-based kinase inhibitors from the literature to illustrate the expected potency.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Thiazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | VEGFR-2 | 51.09 | [1] |
| Compound B | PI3Kα | 86 | [2] |
| Compound C | mTOR | 221 | [2] |
Table 2: In Vitro Cytotoxicity of Representative Thiazole Derivatives
| Compound ID | Cell Line | GI50 (µM) | Reference |
| Compound D | MCF-7 (Breast) | 3.83 | [1] |
| Compound E | HepG2 (Liver) | 7.26 | [3] |
| Compound F | MDA-MB-231 (Breast) | 1.21 | [1] |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design, synthesize, and evaluate novel therapeutic agents based on this privileged scaffold. The ability to target key signaling pathways such as VEGFR-2 and PI3K/Akt/mTOR underscores the potential of these compounds in the development of next-generation cancer therapies.
References
Application Notes and Protocols for the Synthesis of 3-(1,3-Thiazol-4-yl)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(1,3-thiazol-4-yl)aniline and its analogs, potent scaffolds in medicinal chemistry. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that are present in numerous biologically active molecules and pharmaceutical agents. The this compound core, in particular, serves as a valuable building block for the development of novel therapeutic agents, including kinase inhibitors and anticancer drugs. The Hantzsch thiazole synthesis offers a versatile and efficient route to access a wide array of substituted thiazoles by condensing α-haloketones with thioamides. This protocol outlines the synthesis of the parent compound, this compound, and provides a framework for the preparation of various analogs by modifying the starting materials.
General Reaction Scheme
The synthesis of this compound and its analogs via the Hantzsch reaction involves the cyclocondensation of a substituted 2-bromo-1-(3-aminophenyl)ethanone with a thioamide.
Caption: General reaction scheme for the Hantzsch synthesis of this compound.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound and its analogs.
Materials and Equipment
-
Reagents:
-
Substituted 3-aminoacetophenones
-
Bromine or N-Bromosuccinimide (NBS)
-
Thiourea, thioformamide, or other substituted thioamides
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
-
Synthesis of 2-Bromo-1-(3-aminophenyl)ethanone (Starting Material)
The key α-haloketone intermediate can be synthesized from the corresponding 3-aminoacetophenone.
-
Protection of the amine (optional but recommended): To a solution of 3-aminoacetophenone in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected acetophenone.
-
Bromination: Dissolve the (protected) 3-aminoacetophenone in a suitable solvent like chloroform or acetic acid. Add bromine or N-bromosuccinimide portion-wise while stirring at 0-5 °C.[1] Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Deprotection (if applicable): If the amine was protected, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and add an acid such as trifluoroacetic acid or hydrochloric acid in dioxane. Stir until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture and extract the product. Purify the product by column chromatography or recrystallization.
General Protocol for the Synthesis of this compound Analogs
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(3-aminophenyl)ethanone (1.0 eq.) in absolute ethanol.[2]
-
Addition of Thioamide: To the solution, add the desired thioamide (e.g., thiourea, thioformamide, or a substituted thioamide) (1.1-1.2 eq.).[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane, 1:1).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture over crushed ice or into cold water to precipitate the product.[2]
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound analog.[2]
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra.
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound analogs.
Data Presentation
The following tables summarize quantitative data for representative this compound analogs synthesized via the Hantzsch protocol.
Table 1: Synthesis of 4-Aryl-2-aminothiazole Analogs
| Entry | α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) | M.P. (°C) | Reference |
| 1 | 2-Bromo-1-phenylethanone | Thiourea | Ethanol | Reflux, 3h | 92 | 150-152 | [2] |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | Reflux, 3h | 95 | 162-164 | [2] |
| 3 | 2-Bromo-1-(4-bromophenyl)ethanone | Thiourea | Ethanol | Reflux, 3h | 94 | 165-168 | [2] |
| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | Ethanol | Reflux, 3h | 90 | 218-220 | [2] |
| 5 | 2-Bromo-1-(4-methylphenyl)ethanone | Thiourea | Ethanol | Reflux, 3h | 93 | 145-147 | [2] |
| 6 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | Ethanol | Reflux, 3h | 91 | 178-180 | [2] |
Table 2: Characterization Data for Selected Analogs
| Compound | Molecular Formula | ¹H NMR (δ, ppm) | Mass Spectrum (m/z) |
| 4-Phenyl-1,3-thiazol-2-amine | C₉H₈N₂S | 7.75 (d, 2H), 7.35 (t, 2H), 7.25 (t, 1H), 7.10 (s, 2H, NH₂), 6.80 (s, 1H, thiazole-H) | 177 (M+H)⁺ |
| 4-(4-Chlorophenyl)-1,3-thiazol-2-amine | C₉H₇ClN₂S | 7.80 (d, 2H), 7.40 (d, 2H), 7.15 (s, 2H, NH₂), 6.90 (s, 1H, thiazole-H) | 211 (M+H)⁺ |
| 4-(4-Bromophenyl)-1,3-thiazol-2-amine | C₉H₇BrN₂S | 7.70 (d, 2H), 7.55 (d, 2H), 7.20 (s, 2H, NH₂), 6.95 (s, 1H, thiazole-H) | 255/257 (M+H)⁺ |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time, ensure anhydrous conditions, or consider a more suitable solvent. |
| Difficult purification | Optimize the recrystallization solvent system or use column chromatography with a suitable eluent gradient. | |
| Formation of side products | Impure starting materials | Purify starting materials before use. |
| Incorrect reaction temperature | Maintain the recommended reaction temperature consistently. | |
| No product formation | Inactive starting materials | Check the quality and purity of the α-haloketone and thioamide. |
| Incorrect reaction conditions | Verify the solvent, temperature, and reaction time. Consider using a catalyst if applicable. |
Conclusion
The Hantzsch thiazole synthesis provides a robust and versatile platform for the preparation of this compound and its analogs. By carefully selecting the appropriate α-haloketone and thioamide starting materials, a diverse library of compounds can be generated for further investigation in drug discovery and development programs. The protocols and data presented herein offer a comprehensive guide for researchers in this field.
References
Application Notes and Protocols: 3-(1,3-Thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,3-Thiazol-4-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a thiazole ring linked to an aniline moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the synthesis of this compound via the Hantzsch thiazole synthesis, a protocol for studying its reaction kinetics, and an overview of its potential biological signaling pathway interactions.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the key precursors are 2-bromo-1-(3-aminophenyl)ethanone and thioformamide. The generally accepted mechanism proceeds through an initial S-alkylation of the thioamide sulfur on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Application Notes and Protocols for High-Throughput Screening of 3-(1,3-Thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening (HTS) campaign to identify and characterize inhibitors of the hypothetical "Tumor-Associated Kinase X" (TAK-X). The compound of interest, 3-(1,3-Thiazol-4-yl)aniline, is investigated as a potential lead scaffold. TAK-X is a serine/threonine kinase postulated to be a key node in a pro-survival signaling pathway frequently overactive in various cancer types. In this hypothetical pathway, the upstream "Growth Factor Receptor Y" (GFR-Y), upon ligand binding, activates TAK-X, which in turn phosphorylates the transcription factor "Substrate Z" (Sub-Z). Phosphorylated Sub-Z then translocates to the nucleus and promotes the expression of anti-apoptotic genes, contributing to tumorigenesis.
This document outlines a three-tiered screening cascade:
-
Primary HTS: A biochemical fluorescence polarization (FP) assay to identify direct inhibitors of TAK-X enzymatic activity.
-
Secondary Confirmatory Assay: A cell-based reporter gene assay to confirm the inhibitory activity of hits within a cellular context.
-
Tertiary Assay: A cell viability assay to assess the cytotoxicity of confirmed hits and distinguish specific anti-proliferative effects from general toxicity.
Hypothetical Signaling Pathway
The diagram below illustrates the proposed signaling cascade involving TAK-X, which serves as the target for the screening assays described.
Caption: Hypothetical TAK-X signaling pathway.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained for this compound and control compounds throughout the screening cascade.
Table 1: Primary HTS - TAK-X Fluorescence Polarization Assay
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | TAK-X | FP | 5.2 |
| Staurosporine (Positive Control) | TAK-X | FP | 0.1 |
| DMSO (Negative Control) | TAK-X | FP | > 100 |
Table 2: Secondary Confirmatory - Cell-Based Reporter Assay
| Compound | Target Pathway | Assay Type | IC₅₀ (µM) |
| This compound | TAK-X | Reporter Gene | 8.9 |
| Staurosporine (Positive Control) | TAK-X | Reporter Gene | 0.5 |
| DMSO (Negative Control) | TAK-X | Reporter Gene | > 100 |
Table 3: Tertiary Assay - Cell Viability (Cytotoxicity)
| Compound | Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀_reporter) |
| This compound | HEK293 | Resazurin | > 50 | > 5.6 |
| Staurosporine (Positive Control) | HEK293 | Resazurin | 2.1 | 4.2 |
| DMSO (Negative Control) | HEK293 | Resazurin | > 100 | N/A |
Experimental Protocols
Primary High-Throughput Screening: Fluorescence Polarization (FP) Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a fluorescently labeled peptide substrate by TAK-X.
Workflow Diagram:
Caption: Workflow for the primary FP-based HTS assay.
Materials:
-
Recombinant human TAK-X enzyme
-
Fluorescein-labeled peptide substrate
-
ATP
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
This compound and control compounds in DMSO
-
Low-volume, black, 384-well assay plates
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of compounds from the library (10 mM in DMSO) into the assay plates for a final screening concentration of 10 µM. For dose-response curves, perform a 10-point, 3-fold serial dilution.
-
Reagent Preparation: Prepare a 2X master mix in assay buffer containing 2X final concentration of TAK-X enzyme, fluorescent peptide, and ATP. (Final concentrations to be optimized, e.g., 5 nM TAK-X, 100 nM peptide, 10 µM ATP).
-
Reagent Addition: Add 10 µL of the 2X master mix to each well of the compound-plated 384-well plate.
-
Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
Data Analysis: Calculate percent inhibition relative to high (DMSO) and low (Staurosporine) controls. Determine IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
Secondary Confirmatory: Cell-Based Reporter Gene Assay
This assay validates the activity of primary hits in a cellular environment using a HEK293 cell line stably expressing TAK-X and a Sub-Z-driven luciferase reporter construct.
Workflow Diagram:
Caption: Workflow for the secondary reporter gene assay.
Materials:
-
HEK293 cell line stably expressing TAK-X and the Sub-Z-luciferase reporter
-
Assay Medium: DMEM with 1% FBS
-
GFR-Y agonist
-
Luciferase detection reagent (e.g., Bright-Glo™)
-
White, opaque, 384-well cell culture plates
Protocol:
-
Cell Seeding: Seed the HEK293-TAK-X-Reporter cells into 384-well plates at a density of 5,000 cells/well in 20 µL of assay medium. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Addition: Transfer 100 nL of hit compounds in a dose-response format to the assay plates.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.
-
Stimulation: Add 5 µL of GFR-Y agonist at a pre-determined EC₈₀ concentration to all wells except the negative controls.
-
Incubation: Incubate for an additional 6 hours at 37°C, 5% CO₂.
-
Luminescence Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase detection reagent to each well.
-
Data Acquisition: After a 5-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Calculate percent inhibition and determine IC₅₀ values as described for the primary assay.
Tertiary Assay: Cell Viability (Resazurin Assay)
This assay is used to determine the cytotoxicity of compounds and calculate a selectivity index.
Materials:
-
HEK293 cells (parental line)
-
Culture Medium: DMEM with 10% FBS
-
Resazurin sodium salt solution
-
Clear-bottom, black, 384-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK293 cells at a density of 2,500 cells/well in 40 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add 100 nL of compounds in a dose-response format.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 10 µL of Resazurin solution to each well for a final concentration of 50 µM.
-
Incubation: Incubate for 4 hours at 37°C.
-
Data Acquisition: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
-
Data Analysis: Calculate cell viability relative to controls and determine the CC₅₀ (50% cytotoxic concentration). The selectivity index is calculated as CC₅₀ / IC₅₀ (from the reporter assay).
Application Notes and Protocols for Thiazole Derivatives in Preclinical Research
Disclaimer: Direct experimental data for 3-(1,3-Thiazol-4-yl)aniline is limited in publicly available research. The following application notes and protocols are synthesized based on studies of structurally related thiazole derivatives and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Application Notes
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of thiazole have shown significant potential in preclinical studies, particularly in the areas of oncology and infectious diseases. These compounds are being investigated for their therapeutic efficacy, with research focusing on their mechanisms of action and structure-activity relationships.
Anticancer Applications:
Thiazole derivatives have demonstrated considerable cytotoxic effects against a variety of cancer cell lines.[2][3] The proposed mechanisms for their anticancer activity are diverse and include:
-
Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[3][4] This is often mediated through the activation of caspases and modulation of apoptosis-related proteins.[4]
-
Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle.[2]
-
Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][5]
The promising in vitro and in vivo anticancer potential of the thiazole scaffold has led to the development of approved chemotherapeutic agents like Dasatinib and Ixazomib.[1]
Antimicrobial Applications:
The thiazole ring is a key component in a number of compounds exhibiting antimicrobial properties. These derivatives have been screened against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7][8] The mechanism of their antimicrobial action is an active area of research.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of selected thiazole derivatives from various studies.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | MTT | 2.57 ± 0.16 | [2] |
| 4c | HepG2 (Liver) | MTT | 7.26 ± 0.44 | [2] |
| 4d | MDA-MB-231 (Breast) | MTT | 1.21 | [5] |
| 4b | MDA-MB-231 (Breast) | MTT | 3.52 | [5] |
| 6c | SK-MEL-28 (Melanoma) | MTT | 3.46 | [9] |
Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| 12 | S. aureus | Cup Plate | 125-150 | [6] |
| 12 | E. coli | Cup Plate | 125-150 | [6] |
| 12 | A. niger | Cup Plate | 125-150 | [6] |
| 37c | Bacteria | Not Specified | 46.9 - 93.7 | [7] |
| 37c | Fungi | Not Specified | 5.8 - 7.8 | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of thiazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11]
Materials:
-
Thiazole compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[10] Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in the growth medium. The final DMSO concentration should not exceed 0.5%.[10] Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[10]
-
Incubation: Incubate the plate for 48-72 hours.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of thiazole derivatives against bacterial and fungal strains.[12]
Materials:
-
Thiazole compound stock solution (in DMSO)
-
96-well round-bottom plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile PBS
-
Humidified incubator (37°C for bacteria, 30°C for fungi)
-
Microplate reader (optional, for turbidity measurement)
-
Positive control antibiotic/antifungal
-
Negative control (medium only)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform serial two-fold dilutions of the thiazole compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (broth only), and a vehicle control (microorganism with DMSO).
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density with a microplate reader.
Visualizations
Caption: Workflow for evaluating the in vitro anticancer activity of thiazole derivatives.
Caption: A potential signaling pathway for apoptosis induction by a thiazole derivative.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(1,3-Thiazol-4-yl)aniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3-(1,3-Thiazol-4-yl)aniline.
Synthesis Overview
The synthesis of this compound can be primarily achieved through two common synthetic routes:
-
Hantzsch Thiazole Synthesis followed by functional group manipulation: This classic method involves the initial formation of a related thiazole ring system, which is then converted to the target aniline.
-
Suzuki-Miyaura Cross-Coupling: This modern approach directly couples a thiazole unit with an aniline precursor, offering a more convergent synthesis.
Below are detailed troubleshooting guides and experimental protocols for both methods.
Route 1: Hantzsch Thiazole Synthesis Approach
This route involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible pathway involves the synthesis of an intermediate like 4-(3-nitrophenyl)-1,3-thiazole, followed by the reduction of the nitro group.
Troubleshooting Guide & FAQs (Hantzsch Synthesis)
Q1: My Hantzsch reaction yield is low. What are the common causes and solutions?
A1: Low yields in the Hantzsch thiazole synthesis can stem from several factors. A primary reason is the instability of the α-haloketone starting material, which can undergo self-condensation or decomposition. Ensure that the α-haloketone is either freshly prepared or purified before use. Another common issue is suboptimal reaction temperature; the reaction often requires heating, but excessive heat can lead to side product formation. It is also crucial to maintain the correct stoichiometry between the α-haloketone and the thioamide.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
A2: A common side reaction is the formation of isomeric thiazole products, especially under acidic conditions. The reaction between an α-haloketone and a thioamide can sometimes yield a mixture of 2-aminothiazoles and 2-imino-2,3-dihydrothiazoles[1]. To favor the desired product, it is advisable to run the reaction under neutral or slightly basic conditions. Another possibility is the self-condensation of the α-haloketone. Ensuring a molar excess of the thioamide can help to minimize this.
Q3: The final reduction of the nitro group to an aniline is incomplete. How can I improve this step?
A3: Incomplete reduction of the nitro group can be due to several factors, including catalyst poisoning or insufficient reducing agent. If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and the system is free of potential poisons like sulfur compounds. If using a chemical reducing agent like tin(II) chloride (SnCl₂), ensure you are using a sufficient molar excess and that the reaction is stirred for an adequate amount of time. Monitoring the reaction by TLC is crucial to determine completion.
Data Presentation: Optimizing Hantzsch Reaction Conditions
The following table provides representative data for optimizing the synthesis of a 4-arylthiazole intermediate.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 4 | 65 |
| 2 | Methanol | Reflux | 4 | 62 |
| 3 | DMF | 100 | 2 | 75 |
| 4 | Dioxane | 100 | 3 | 70 |
| 5 | Ethanol | 60 | 8 | 55 |
Experimental Protocol: Hantzsch Synthesis and Subsequent Reduction
Step 1: Synthesis of 4-(3-Nitrophenyl)-1,3-thiazole
-
To a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in ethanol, add thioformamide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield 4-(3-nitrophenyl)-1,3-thiazole.
Step 2: Reduction of 4-(3-Nitrophenyl)-1,3-thiazole to this compound
-
Dissolve 4-(3-nitrophenyl)-1,3-thiazole (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Workflow Diagram: Hantzsch Synthesis Route
Caption: Workflow for the synthesis of this compound via the Hantzsch reaction.
Route 2: Suzuki-Miyaura Cross-Coupling Approach
This method directly couples a pre-formed thiazole ring with an aniline derivative, typically using a palladium catalyst. A common strategy is the coupling of 4-bromothiazole with 3-aminophenylboronic acid.
Troubleshooting Guide & FAQs (Suzuki-Miyaura Coupling)
Q1: My Suzuki-Miyaura coupling reaction is not proceeding or has very low conversion. What should I check?
A1: Low or no conversion in a Suzuki coupling is often related to the catalyst, reagents, or reaction conditions. Ensure your palladium catalyst is active; using a pre-catalyst that readily forms the active Pd(0) species is beneficial. The quality of the boronic acid is critical; it should be pure and dry, as impurities or water can lead to protodeboronation (replacement of the boronic acid group with a hydrogen). The base is also crucial for activating the boronic acid; ensure it is anhydrous and finely powdered for better solubility and reactivity. Lastly, ensure the reaction is performed under an inert atmosphere (nitrogen or argon) as oxygen can deactivate the catalyst.
Q2: I am observing a significant amount of a homocoupled side product (biphenyl-3,3'-diamine). How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. This is often promoted by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling. Rigorous degassing of your solvents and ensuring a completely inert atmosphere are the most effective ways to minimize this side reaction. Using a slight excess of the boronic acid can sometimes help, but the primary focus should be on oxygen exclusion.
Q3: How do I choose the right palladium catalyst and ligand for this specific coupling?
A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For coupling with heteroaryl halides like 4-bromothiazole, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than simple ligands like triphenylphosphine (PPh₃). These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. A common and effective catalyst system is Pd(OAc)₂ with a ligand like SPhos, or a pre-formed catalyst like Pd(PPh₃)₄.
Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions
The following table presents hypothetical data for the optimization of the Suzuki-Miyaura coupling to form this compound.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 60 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 4 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 5 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 70 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried round-bottom flask, add 4-bromothiazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄) (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Once complete, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Workflow Diagram: Suzuki-Miyaura Coupling Route
References
Technical Support Center: Synthesis of 3-(1,3-Thiazol-4-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-Thiazol-4-yl)aniline. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guides
Issue: Low Yield of this compound
Question: We are experiencing a low yield in our Hantzsch thiazole synthesis of this compound. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in the Hantzsch synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The traditional Hantzsch synthesis often requires heating.[1] If the reaction is performed at room temperature, consider gradually increasing the temperature to overcome the activation energy. The choice of solvent is also critical; while alcohols like ethanol are common, exploring other solvents or solvent mixtures may improve yields. Reaction time is another key parameter; ensure the reaction is allowed to proceed to completion by monitoring its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purity of Starting Materials: The purity of the α-haloketone (e.g., 3-amino-α-bromoacetophenone) and the thioamide (e.g., thioformamide) is crucial. Impurities in the starting materials can lead to unwanted side reactions and a decrease in the yield of the desired product. Ensure all reactants are of high purity before use.
-
Improper Stoichiometry: The molar ratio of the reactants can significantly impact the reaction outcome. While a 1:1 stoichiometry is typical, using a slight excess of the thioamide is a common practice to ensure the complete consumption of the more valuable α-haloketone.
-
Formation of Byproducts: The generation of side products is a common cause of low yields. These byproducts can arise from various side reactions, which are discussed in detail in the following sections.
Issue: Presence of Significant Impurities in the Crude Product
Question: Our crude this compound contains several significant impurities. What are the likely byproducts and how can we minimize their formation?
Answer:
The formation of byproducts is a common challenge in the synthesis of substituted thiazoles. Understanding the potential side reactions can help in devising strategies to minimize their formation.
Common Byproducts and Mitigation Strategies:
-
Isomeric Byproducts (2-Imino-2,3-dihydrothiazoles): Under acidic conditions, the Hantzsch synthesis can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole.[1]
-
Mitigation: Carefully control the pH of the reaction mixture. Conducting the synthesis in a neutral or slightly basic medium can favor the formation of the desired this compound.
-
-
Unreacted Starting Materials: Incomplete conversion of the starting materials will result in their presence as impurities in the final product.
-
Mitigation: As mentioned previously, optimizing reaction conditions (temperature, time, and stoichiometry) can drive the reaction to completion.
-
-
Side Reactions of the Amino Group: The free amino group on the aniline ring is susceptible to side reactions, such as acylation or alkylation, depending on the reaction conditions and the presence of other reagents.
-
Mitigation: It may be necessary to protect the amino group prior to the thiazole ring formation and deprotect it in a subsequent step. Common protecting groups for anilines include acetyl or Boc groups.
-
-
Polymerization/Tar Formation: The starting materials or the product itself may be unstable under the reaction conditions, leading to the formation of polymeric or tar-like substances. This is particularly a risk with prolonged reaction times at high temperatures.
-
Mitigation: Monitor the reaction closely and avoid unnecessarily long reaction times. Lowering the reaction temperature, if feasible, can also help to minimize degradation.
-
Frequently Asked Questions (FAQs)
Question 1: What is the most common synthetic route for this compound?
The most prevalent method for the synthesis of this compound is the Hantzsch thiazole synthesis.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this specific compound, the likely starting materials are a 3-aminophenyl substituted α-haloketone (e.g., 2-bromo-1-(3-aminophenyl)ethan-1-one) and a source of the thiazole's C2-N3-S1 fragment, such as thioformamide.
Question 2: What are the key experimental parameters to control during the synthesis?
The key parameters to control are:
-
Temperature: The reaction often requires heating, and the optimal temperature should be determined experimentally.
-
Solvent: Alcohols such as ethanol are commonly used, but the choice of solvent can influence the reaction rate and yield.
-
pH: The acidity or basicity of the reaction medium can affect the product distribution, particularly concerning the formation of isomeric byproducts.[1]
-
Reaction Time: Monitoring the reaction progress is crucial to ensure completion without excessive byproduct formation due to prolonged heating.
Question 3: How can I purify the crude this compound?
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen based on TLC analysis of the crude mixture.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective method for purification.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC can be employed. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) is typically used.
Question 4: Are there any specific safety precautions I should take during the synthesis?
Yes, standard laboratory safety practices should always be followed. Specifically:
-
α-Haloketones: These compounds are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Thioamides: Some thioamides can be toxic. Consult the Safety Data Sheet (SDS) for the specific thioamide being used.
-
Solvents: Organic solvents should be handled in a fume hood to avoid inhalation of vapors.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain regarding byproduct formation in the synthesis of this compound. Researchers are encouraged to perform their own analytical studies (e.g., using HPLC or GC-MS) to quantify the formation of byproducts under different reaction conditions. This data would be invaluable for process optimization.
Experimental Protocols
General Hantzsch Thiazole Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-aminophenyl substituted α-haloketone in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add the thioamide (e.g., thioformamide) to the solution. A slight excess of the thioamide may be used.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product is then typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
Purification: The crude product is then purified using one of the methods described in FAQ 3.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
Technical Support Center: Synthesis of 3-(1,3-Thiazol-4-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-Thiazol-4-yl)aniline. The content is designed to address common challenges and improve reaction yields through a systematic, evidence-based approach.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and versatile method for the synthesis of the thiazole ring in this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][3] For the target molecule, the likely precursors are 2-halo-1-(3-aminophenyl)ethanone and a simple thioamide such as thioformamide.
Q2: I am experiencing very low yields in my Hantzsch synthesis of this compound. What are the primary factors to investigate?
Low yields in the Hantzsch thiazole synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to undesirable side reactions and significantly lower the yield.[4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the efficiency of the reaction.[4][5]
-
Improper Stoichiometry: The molar ratio of the reactants can impact the reaction outcome.
-
Formation of Side Products: Isomeric byproducts or degradation of reactants and products can reduce the final yield.[4]
Q3: Can alternative energy sources be used to improve the reaction?
Yes, microwave irradiation has been shown to significantly reduce reaction times and improve yields for Hantzsch thiazole syntheses compared to conventional heating methods.[5] Ultrasound irradiation is another alternative energy source that can enhance reaction rates.
Q4: What are some common side reactions to be aware of during the synthesis?
A notable side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[6] The stability of both the reactants and intermediates is a critical factor that can influence the prevalence of these and other side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Low Reactivity of Starting Materials | Ensure the α-haloketone is sufficiently reactive. Bromoketones are generally more reactive than chloroketones. The purity of the thioamide is also critical; consider recrystallization or purification if necessary. |
| Inadequate Reaction Temperature | The Hantzsch synthesis often requires heating. If the reaction is being performed at room temperature, consider incrementally increasing the temperature. A systematic approach to optimizing the temperature for your specific substrates is recommended. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Polar solvents like ethanol or methanol are commonly used.[1] If yields are low, consider screening other solvents such as dimethylformamide (DMF). |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Suggested Solution |
| Formation of Isomeric Byproducts | The reaction pH can influence product distribution. Running the reaction under neutral or slightly basic conditions may minimize the formation of 2-imino-2,3-dihydrothiazole isomers.[6] |
| Degradation of Reactants or Product | The amino group on the phenyl ring can be sensitive. Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before the thiazole synthesis and deprotecting it in a subsequent step. |
| Side Reactions of the Thioamide | Using a slight excess of the thioamide can sometimes drive the reaction to completion, but a large excess may lead to purification challenges. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is Highly Soluble in the Reaction Mixture | After the reaction is complete, neutralization with a weak base (e.g., sodium carbonate solution) can often induce precipitation of the product.[1] |
| Co-elution with Impurities during Chromatography | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product Oiling Out Instead of Crystallizing | Try different recrystallization solvents or solvent mixtures. If the product is an oil, consider converting it to a salt (e.g., hydrochloride salt) which may be more crystalline. |
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of Hantzsch thiazole synthesis, based on literature for analogous systems.
Table 1: Effect of Catalyst on Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | None | - | Ethanol/Water | 65 | 2-3.5 h | 79-90 |
| 2 | SiW.SiO₂ | 5 | Ethanol/Water | 65 | 2-3.5 h | Lower |
| 3 | SiW.SiO₂ | 10 | Ethanol/Water | 65 | 2-3.5 h | Increased |
| 4 | SiW.SiO₂ | 15 | Ethanol/Water | 65 | 2-3.5 h | 90 |
| 5 | SiW.SiO₂ | 20 | Ethanol/Water | 65 | 2-3.5 h | 90 |
Data adapted from a study on a one-pot Hantzsch synthesis.[7]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional Reflux | Methanol | 65 | 8 h | Lower |
| 2 | Microwave | Methanol | 90 | 30 min | 95 |
| 3 | Conventional Heating | Ethanol/Water | 65 | 2-3.5 h | 79-90 |
| 4 | Ultrasonic Irradiation | Ethanol/Water | Room Temp | 1.5-2 h | 79-90 |
Data compiled from studies on related Hantzsch thiazole syntheses.[5][7]
Table 3: Effect of Solvent on Yield in a One-Pot Synthesis
| Entry | Solvent | Temperature | Yield (%) |
| 1 | DMSO | 120°C | 46 |
| 2 | DMF | 120°C | 34 |
| 3 | 1,4-Dioxane | 120°C | 52 |
| 4 | Sulfolane | 120°C | 35 |
| 5 | Solvent-free | 120°C | 78 |
Data adapted from a study on the synthesis of 2-phenylbenzo[d]thiazole.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone (Precursor)
This protocol is adapted from the synthesis of a similar α-haloketone.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3-nitrophenyl)ethanone (1 eq) in chloroform.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Add bromine (1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into ice-cold water. Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
The nitro group of 2-bromo-1-(3-nitrophenyl)ethanone can be reduced to an amino group using standard procedures, for example, with tin(II) chloride in ethanol or catalytic hydrogenation.
Protocol 3: Hantzsch Synthesis of this compound
This is a generalized protocol based on typical Hantzsch syntheses.[1]
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(3-aminophenyl)ethanone (1 eq) and thioformamide (1.1-1.5 eq) in a suitable solvent such as ethanol or methanol.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified reaction pathway for Hantzsch thiazole synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(1,3-Thiazol-4-yl)aniline and Its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(1,3-Thiazol-4-yl)aniline and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and other challenges you may encounter during your experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems.
Issue 1: Unexpected Degradation of the Compound in Solution
-
Symptom: You observe a decrease in the concentration of your compound over a short period, discoloration of the solution (e.g., turning brownish), or the appearance of unexpected peaks in your analytical chromatogram (HPLC, LC-MS).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation | The aniline moiety is susceptible to oxidation, especially when exposed to air.[1][2] - Prepare solutions fresh before use. - Degas your solvents by sparging with an inert gas (e.g., argon or nitrogen). - Consider adding antioxidants if compatible with your experimental setup. - Store solutions under an inert atmosphere. |
| Photodegradation | Aromatic and heterocyclic compounds can be sensitive to light. - Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[3] - Work in a fume hood with the sash down to minimize exposure to overhead lighting. |
| pH Instability | Extreme pH conditions can lead to the hydrolysis or degradation of the thiazole ring or promote side reactions of the aniline group.[4][5][6][7] - Whenever possible, maintain the pH of your solution close to neutral (pH 7). - If your reaction requires acidic or basic conditions, consider performing it at a lower temperature to minimize degradation.[5][8] |
| Solvent Reactivity | Certain solvents may react with your compound over time. - Use high-purity, anhydrous solvents. - Avoid reactive solvents unless they are a necessary part of the reaction. - For storage, consider solvents like DMSO or DMF, but always prepare fresh dilutions in your reaction solvent. |
Issue 2: Poor Yield or Incomplete Reaction in Coupling Chemistries
-
Symptom: Your coupling reaction (e.g., Suzuki, Buchwald-Hartwig, amide coupling) results in a low yield of the desired product, with a significant amount of unreacted this compound remaining.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactivation of Catalyst | The nitrogen and sulfur atoms in the thiazole ring can potentially coordinate with and deactivate the metal catalyst. - Increase the catalyst loading in small increments. - Experiment with different ligands that may be less susceptible to inhibition. |
| Poor Solubility | The compound may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and slow reaction rates. - Choose a solvent system in which all reactants are fully soluble at the reaction temperature. - A mixture of solvents (e.g., dioxane/water) may be necessary for certain coupling reactions.[9] |
| Incorrect Base | The choice of base is critical for the success of many coupling reactions. - Ensure the base is strong enough for the specific reaction but not so strong as to cause degradation of your starting material or product. - Common bases for Suzuki coupling include potassium carbonate and cesium carbonate.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer is ideal. Protect from exposure to air and moisture.
Q2: How should I prepare and store solutions of this compound?
A2: It is highly recommended to prepare solutions fresh for each experiment. If you need to store a stock solution, use an anhydrous aprotic solvent like DMSO or DMF, store in an amber vial under an inert atmosphere (argon or nitrogen), and keep it at a low temperature (e.g., -20°C). For aqueous buffers, prepare the solution immediately before use as the compound's stability may be compromised.
Q3: My solution of this compound has turned brown. Is it still usable?
A3: A brown color often indicates oxidation of the aniline moiety.[2] While it might still contain some of the desired compound, the presence of impurities can interfere with your reaction. It is best to discard the discolored solution and prepare a fresh one.
Q4: What are the likely degradation products of this compound?
A4: Under oxidative conditions, you can expect the formation of nitrobenzenes, azobenzenes, and polymeric byproducts from the aniline portion.[1][8] Hydrolysis under harsh acidic or basic conditions could potentially lead to the cleavage of the thiazole ring.[4][5]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or MS detection is the most suitable technique.[4][10] This will allow you to separate the parent compound from its potential degradation products and quantify its purity over time.
Data Presentation
While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a qualitative summary of expected stability based on the general properties of anilines and thiazoles. It is recommended to perform your own stability studies for your specific derivatives and experimental conditions.
| Condition | Stress Level | Expected Stability | Potential Degradation Products |
| Acidic pH | 1 M HCl | Low to Moderate | Potential for hydrolysis and salt formation |
| Neutral pH | pH 7.0 Buffer | Good | Minimal degradation |
| Basic pH | 1 M NaOH | Low | Alkaline hydrolysis, oxidation |
| Oxidation | 3% H₂O₂ | Low | Oxidized aniline derivatives, N-oxides |
| Heat | 80°C in Solution | Moderate | Increased rate of hydrolysis and oxidation |
| Light | UV/Visible Light | Moderate | Photodegradation products |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for coupling this compound with a boronic acid.
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvents (e.g., 1,4-dioxane and water)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (0.05 eq.) under a positive flow of inert gas.
-
Add the degassed solvents (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 90-100°C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualizations
Caption: Workflow for a typical Suzuki coupling reaction.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts | Semantic Scholar [semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-(1,3-Thiazol-4-yl)aniline Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1,3-Thiazol-4-yl)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, characterization, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound?
A1: this compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Q2: My synthesis of this compound is resulting in a low yield. What are the common causes?
A2: Low yields in the synthesis of arylthiazoles, such as this compound, often via the Hantzsch thiazole synthesis, can be attributed to several factors. These include the purity of the starting materials (α-haloketone and thioamide), improper reaction temperature, and suboptimal solvent choice.[2][3] It is also possible that side reactions, such as the formation of isomeric byproducts, are occurring, particularly under acidic conditions.[3]
Q3: The product of my reaction is a dark, oily substance instead of a solid. How can I resolve this?
A3: The formation of a dark oil or tar-like substance is a common issue in reactions involving anilines. This is often due to the oxidation of the aniline moiety. To mitigate this, ensure that your reagents and solvents are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). If the product has already formed as a dark oil, purification can be attempted using column chromatography with a suitable solvent system, or by treating a solution of the crude product with activated carbon to remove colored impurities before recrystallization.
Q4: I am having difficulty purifying the crude this compound. What methods are recommended?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent screen should be performed to identify a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Column chromatography using silica gel is another effective method. The choice of eluent will depend on the polarity of the impurities; a gradient of hexane and ethyl acetate is a common starting point for compounds of this nature.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Product Formation | Impure starting materials (e.g., 3-aminothiophenol or 2-chloro-1-(3-nitrophenyl)ethanone). | Verify the purity of starting materials using techniques like NMR or melting point analysis. | [2] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Hantzsch thiazole synthesis often requires heating/reflux. | [2] | |
| Inappropriate solvent. | Perform small-scale solvent screening. Ethanol or methanol are common solvents for this reaction. | [2] | |
| Formation of Multiple Products (Visible on TLC) | Isomer formation. | Control the pH of the reaction. Acidic conditions can sometimes lead to different isomers. | [3] |
| Side reactions of the aniline group (e.g., oxidation, acylation). | Run the reaction under an inert atmosphere. Consider protecting the aniline's amino group if it is interfering with the desired reaction. | ||
| Product is a Dark Oil or Tar | Oxidation of the aniline moiety. | Use purified, colorless starting materials and degassed solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar). | |
| Thermal decomposition. | If the reaction requires high temperatures, monitor the reaction time carefully to avoid prolonged heating. | ||
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | Ensure the aqueous phase is saturated with brine during extraction to reduce the solubility of the organic product. | |
| Product co-elutes with impurities during column chromatography. | Try a different solvent system with varying polarities or consider using a different stationary phase (e.g., alumina). | ||
| Inconsistent Spectroscopic Data (NMR, IR) | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If impurities are suspected, repurify the compound. | |
| Incorrect sample preparation for analysis. | For FTIR, ensure the sample is dry and properly prepared (e.g., as a KBr pellet or a thin film). For NMR, use a deuterated solvent of high purity. |
Experimental Protocols
Synthesis of this compound (Illustrative Hantzsch Synthesis)
This protocol is a representative example based on the Hantzsch thiazole synthesis for analogous compounds. Optimization may be required.
Materials:
-
2-bromo-1-(3-nitrophenyl)ethanone
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
-
Tin(II) chloride dihydrate
-
Concentrated hydrochloric acid
Procedure:
Step 1: Synthesis of 4-(3-nitrophenyl)thiazole
-
In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product, 4-(3-nitrophenyl)thiazole, under vacuum.
Step 2: Reduction of the Nitro Group
-
Suspend the crude 4-(3-nitrophenyl)thiazole in ethanol.
-
Add an excess of tin(II) chloride dihydrate (e.g., 5 equivalents).
-
Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and carefully basify with a concentrated sodium hydroxide solution until the pH is > 9.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Characterization Data (Predicted/Reference)
The following table summarizes the expected analytical data for this compound based on its structure and data from similar compounds. Actual experimental data should be used for confirmation.
| Analysis | Expected Data |
| Molecular Weight | 176.24 g/mol |
| Molecular Formula | C₉H₈N₂S |
| ¹H NMR (DMSO-d₆) | δ ~8.9 (s, 1H, thiazole H-2), ~7.8 (s, 1H, thiazole H-5), ~6.5-7.2 (m, 4H, aniline ring), ~5.3 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~155 (thiazole C-2), ~150 (thiazole C-4), ~148 (aniline C-NH₂), ~135 (aniline C-thiazole), ~130 (aniline CH), ~115 (thiazole C-5), ~112-116 (aniline CH) |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, amine), ~3100 (C-H stretch, aromatic), ~1620 (N-H bend, amine), ~1500-1400 (C=C and C=N stretch, aromatic rings) |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Potential Signaling Pathway Involvement (Hypothetical)
Thiazole derivatives are known to exhibit a wide range of biological activities, including the inhibition of various kinases. While the specific targets of this compound are not definitively established in the provided search results, a hypothetical signaling pathway diagram illustrates a potential mechanism of action as a kinase inhibitor in cancer therapy.
Caption: Hypothetical signaling pathway showing kinase inhibition by this compound.
References
Technical Support Center: Reactions of 3-(1,3-Thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 3-(1,3-Thiazol-4-yl)aniline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the acylation of this compound?
A1: The most common side reaction is diacylation, where both the amino group and the thiazole nitrogen are acylated, especially when using highly reactive acylating agents or harsh reaction conditions. Another potential issue is the formation of colored impurities due to the sensitivity of the aniline moiety.
Q2: How can I prevent over-alkylation when N-alkylating this compound?
A2: Over-alkylation, leading to the formation of tertiary amines, is a common challenge with anilines.[1] To favor mono-alkylation, it is recommended to use a stoichiometric amount of the alkylating agent, employ milder reaction conditions (e.g., lower temperature), and consider using a bulky protecting group on the amine if selective mono-alkylation is difficult to achieve. The use of specific catalytic systems, such as those based on ruthenium or copper, can also promote selective mono-N-alkylation of aromatic amines with alcohols.[2]
Q3: What are the expected side products during the diazotization of this compound?
A3: Diazotization of primary aromatic amines yields diazonium salts, which are often unstable at room temperature and can decompose.[3][4] A common side product is the corresponding phenol, formed by the reaction of the diazonium salt with water.[5] Additionally, azo coupling reactions can occur, leading to the formation of colored dimeric impurities.[6] It is crucial to maintain low temperatures (0-5 °C) throughout the diazotization process to minimize these side reactions.
Q4: Is the thiazole ring susceptible to oxidation under typical reaction conditions?
A4: The thiazole ring is generally stable to mild oxidizing agents. However, strong oxidants can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone, or even ring cleavage under harsh conditions.[7] The presence of the electron-donating amino group on the phenyl ring can also increase the susceptibility of the entire molecule to oxidation, potentially leading to the formation of colored polymeric byproducts.
Troubleshooting Guides
Acylation Reactions
Issue 1: Low yield of the desired N-acylated product and formation of multiple products.
-
Possible Cause: Diacylation on both the amino group and the thiazole nitrogen.
-
Troubleshooting Steps:
-
Use a milder acylating agent (e.g., an acid anhydride instead of an acyl chloride).
-
Employ a base like pyridine, which can also act as a catalyst.
-
Control the stoichiometry of the acylating agent carefully.
-
Perform the reaction at a lower temperature to increase selectivity.
-
Issue 2: The reaction mixture turns dark, and purification is difficult.
-
Possible Cause: Oxidation of the aniline starting material or product.
-
Troubleshooting Steps:
-
Ensure all solvents and reagents are de-gassed.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify the starting this compound before use if it appears discolored.
-
Alkylation Reactions
Issue 1: A mixture of mono- and di-alkylated products is obtained.
-
Possible Cause: Over-alkylation of the primary amine.
-
Troubleshooting Steps:
Issue 2: No reaction or very slow conversion.
-
Possible Cause: Insufficient reactivity of the alkylating agent or inappropriate base.
-
Troubleshooting Steps:
-
Increase the reaction temperature moderately.
-
Use a stronger base to deprotonate the aniline.
-
Switch to a more reactive alkylating agent.
-
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Issue 1: Low yield of the desired product from the Sandmeyer reaction.
-
Possible Cause 1: Incomplete formation of the diazonium salt.
-
Troubleshooting Steps:
-
Possible Cause 2: Decomposition of the diazonium salt.
-
Troubleshooting Steps:
-
Use the freshly prepared diazonium salt solution immediately in the subsequent reaction.
-
Avoid warming the diazonium salt solution above 5 °C.[5]
-
-
Possible Cause 3: Formation of colored byproducts.
-
Troubleshooting Steps:
-
Ensure efficient stirring to prevent localized high concentrations of reagents.
-
Control the pH of the reaction mixture, as azo coupling is often pH-dependent.
-
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound with Acetic Anhydride
-
Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Diazotization of this compound
-
Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H2SO4).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
The resulting solution of the diazonium salt should be used immediately for the next synthetic step.
Data Presentation
Currently, there is limited quantitative data available in the public domain specifically for the side reactions of this compound. Researchers are encouraged to perform careful reaction monitoring and product characterization (e.g., by NMR, LC-MS) to quantify the formation of side products under their specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for acylation reactions.
Caption: Reaction pathway for diazotization and potential side reactions.
References
- 1. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of 3-(1,3-Thiazol-4-yl)aniline for Biological Assays
Welcome to the technical support center for 3-(1,3-Thiazol-4-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a solid organic compound.[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 134812-28-5 | [1][2][3][4] |
| Molecular Formula | C₉H₈N₂S | [1][2][3][4] |
| Molecular Weight | 176.24 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Predicted pKa | 3.70 ± 0.10 |
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?
A2: This is a common issue for compounds with low aqueous solubility. The compound is likely soluble in the organic solvent (DMSO) but crashes out when the solution becomes predominantly aqueous. This is often due to the compound's concentration exceeding its thermodynamic solubility limit in the final assay buffer.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 1% (v/v) to avoid solvent-induced cytotoxicity and other artifacts. For particularly sensitive cell lines or assays, a final DMSO concentration of less than 0.5% (v/v) is often preferred.
Q4: Can I use sonication to help dissolve my compound?
A4: Yes, brief sonication can be a useful technique to aid in the dissolution of a compound in a solvent. It can help to break up aggregates and increase the rate of dissolution. However, be cautious with prolonged sonication as it can generate heat, which may degrade thermally sensitive compounds.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting and enhancing the solubility of this compound for your biological assays.
Initial Steps: Stock Solution Preparation
It is crucial to ensure that your initial stock solution in an organic solvent, typically DMSO, is fully dissolved.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
Method 1: Co-Solvent and Dilution Strategy
The most common initial approach is to use a water-miscible organic solvent like DMSO and then perform a careful dilution.
Troubleshooting Table: Co-Solvent and Dilution
| Issue | Potential Cause | Recommended Action |
| Precipitation on initial dilution | High supersaturation and rapid solvent shift. | Decrease the final assay concentration of the compound. Perform a serial dilution, first into an intermediate solvent mix (e.g., 50% DMSO/50% buffer) before the final dilution. |
| Precipitation over time | Compound concentration is above its thermodynamic solubility limit. | Lower the final concentration of the compound in the assay. Ensure the assay plate is sealed to prevent solvent evaporation. |
| Inconsistent assay results | Incomplete dissolution in the stock solution or precipitation during dilution. | Re-prepare the stock solution, ensuring complete dissolution. Visually inspect for precipitation after dilution into the assay buffer. |
Detailed Protocol: Serial Dilution for Biological Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication may be necessary.
-
Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
Directly add a small aliquot of the DMSO stock (or its dilution) to the final assay buffer. For example, add 1 µL of a 100X stock to 99 µL of assay medium.
-
Ensure rapid mixing by vortexing or repeated pipetting immediately after adding the compound to the aqueous buffer.
-
Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the assay buffer without the compound.
Method 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Based on the predicted pKa of approximately 3.70 for the aniline moiety, this compound is a weak base.
Troubleshooting Table: pH Adjustment
| Issue | Potential Cause | Recommended Action |
| Poor solubility in neutral buffer (pH 7.4) | The compound is predominantly in its less soluble, neutral form. | Adjust the pH of the assay buffer to be more acidic (e.g., pH 6.0-7.0). This will increase the proportion of the more soluble, protonated form of the aniline group. |
| Compound precipitates after pH adjustment | The adjusted pH is still not optimal, or the intrinsic solubility is very low. | Systematically test a range of pH values to find the optimal solubility. Ensure the chosen pH is compatible with your biological assay system (e.g., does not inhibit enzyme activity or harm cells). |
Detailed Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Add a small, constant amount of the stock solution to each buffer to achieve the desired final concentration.
-
Mix well and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Method 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.
Troubleshooting Table: Cyclodextrins
| Issue | Potential Cause | Recommended Action |
| Compound remains insoluble even with cyclodextrin | The type or concentration of cyclodextrin is not optimal. The compound may not form a stable inclusion complex. | Test different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin). Optimize the concentration of the cyclodextrin. |
| Cyclodextrin interferes with the assay | The cyclodextrin may interact with components of the assay or the biological target. | Run a vehicle control with the cyclodextrin alone to assess its effect on the assay. |
Detailed Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Prepare a high-concentration stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Slowly add the compound stock solution to the HP-β-CD solution while vortexing to facilitate the formation of the inclusion complex.
-
Allow the mixture to equilibrate by shaking or rotating for several hours or overnight at a controlled temperature.
-
Filter or centrifuge the solution to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the clear supernatant.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the expected outcomes of the different solubilization strategies. Note: The solubility values for this compound are predicted and should be experimentally verified.
| Method | Solvent/Excipient | Predicted Solubility | Remarks |
| Co-Solvent | DMSO | High | Typically used for stock solutions. Final concentration in assays should be <1%. |
| Ethanol | Moderate | Can be used as an alternative to DMSO. Final concentration should be minimized. | |
| Water | Very Low | Expected to be poorly soluble in purely aqueous solutions. | |
| pH Adjustment | Aqueous Buffer (pH < 7.0) | Increased relative to neutral pH | Lowering the pH should increase the solubility by protonating the aniline nitrogen. |
| Complexation | Hydroxypropyl-β-Cyclodextrin | Potentially Increased | Forms inclusion complexes to enhance apparent water solubility. |
Visualizing Experimental Workflows and Signaling Pathways
Given that thiazole derivatives are frequently investigated as anticancer agents, often targeting protein kinases, the following diagrams illustrate a typical experimental workflow for screening such a compound and a relevant signaling pathway.[5][6][7]
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for screening a potential kinase inhibitor.
Simplified VEGFR-2 Signaling Pathway
Many thiazole-containing compounds have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6]
Caption: Simplified VEGFR-2 signaling pathway, a potential target for thiazole derivatives.
References
- 1. This compound DiscoveryCPR 134812-28-5 [sigmaaldrich.com]
- 2. 134812-28-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound CAS#: 134812-28-5 [m.chemicalbook.com]
- 5. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity Validation of 3-(1,3-Thiazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a framework for the biological activity validation of 3-(1,3-Thiazol-4-yl)aniline, a heterocyclic compound with potential pharmacological applications. Due to the limited publicly available biological data for this specific molecule, this document focuses on establishing a validation workflow by comparing it with structurally related thiazole derivatives that have been evaluated for anticancer and enzyme inhibitory activities. Detailed experimental protocols for key biological assays and visualizations of experimental workflows and relevant signaling pathways are provided to guide researchers in the comprehensive evaluation of this compound.
Introduction
The 1,3-thiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] this compound represents a simple yet promising scaffold within this class. While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural motifs suggest potential as an anticancer agent or a kinase inhibitor.
This guide aims to bridge this information gap by providing a comparative analysis of structurally similar compounds and detailing the necessary experimental protocols to validate the biological activity of this compound. The presented data on analogous compounds should be considered as a benchmark for interpreting the experimental results obtained for the title compound.
Comparative Biological Activity of Thiazole Derivatives
To establish a baseline for the potential biological activity of this compound, this section summarizes the reported anticancer and enzyme inhibitory activities of structurally related thiazole and thiadiazole derivatives. It is important to note that direct extrapolation of activity is not always possible due to subtle structure-activity relationships (SAR).[2][3]
Table 1: Anticancer Activity of Selected Thiazole and Thiadiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative with piperazine moiety | MCF-7 (Breast) | 2.34 | [4] |
| HepG2 (Liver) | 3.13 | [4] | ||
| 4i | 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative with benzyl piperidine moiety | MCF-7 (Breast) | 2.98 | [4] |
| HepG2 (Liver) | 4.21 | [4] | ||
| 8d | 1,3,4-Substituted-thiadiazole derivative | MCF-7 (Breast) | 2.98 | [5] |
| A549 (Lung) | 2.85 | [5] | ||
| HepG-2 (Liver) | 2.53 | [5] | ||
| SCT-4 | 1,3,4-Thiadiazole derivative | MCF-7 (Breast) | >100 (at 100 µM, 70% ± 3 DNA biosynthesis inhibition) | [6] |
| 2g | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [7] |
| MCF-7 (Breast) | 23.29 | [7] |
Table 2: Enzyme Inhibitory Activity of Selected Thiazole Derivatives
| Compound ID | Target Enzyme | Ki (nM) | Reference |
| 4a | hCA I | 13.35 - 63.79 | |
| hCA II | 7.01 - 115.80 | ||
| 4d | AChE | 17.89 - 48.05 | |
| 4f | hCA I / hCA II | 13.35 / 7.01 |
Experimental Protocols
This section provides detailed protocols for fundamental assays to determine the cytotoxic and enzyme inhibitory potential of this compound.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric method for assessing cell metabolic activity.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
The resazurin assay is a fluorescent method to measure cell viability.
-
Materials:
-
Resazurin sodium salt
-
PBS
-
96-well black, clear-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Prepare a 0.15 mg/mL stock solution of resazurin in PBS and filter-sterilize.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability and IC50 values.
-
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
This compound
-
-
Procedure (Radiometric):
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate at 30°C for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Visualization of Workflows and Pathways
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies | MDPI [mdpi.com]
- 5. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-(1,3-Thiazol-4-yl)aniline Derivatives and Related Compounds in Preclinical Models
A comprehensive analysis of the biological activity of a promising class of therapeutic agents, this guide synthesizes preclinical data on 3-(1,3-Thiazol-4-yl)aniline derivatives and structurally related compounds. It provides a comparative assessment of their efficacy, primarily in the context of cancer, by presenting key experimental findings in a structured format for researchers, scientists, and professionals in drug development.
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound, in particular, have garnered interest as potential therapeutic agents due to their versatile biological activities, which include anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] This guide focuses on the comparative efficacy of these derivatives and related heterocyclic compounds, summarizing their performance in various preclinical assays and elucidating their structure-activity relationships.
In Vitro Anticancer Activity
A significant body of research has focused on the cytotoxic effects of thiazole derivatives against various cancer cell lines. The data presented below highlights the half-maximal inhibitory concentrations (IC50) of selected compounds, providing a quantitative measure of their potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 26 (Thiazole derivative) | 60 different cancer cell lines | Significant activity | - | - |
| Compound 18 (Thiazole derivative) | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 | BEZ235 | - |
| Compound 14a | MCF7 | 1.7 (µg/ml) | Doxorubicin | 26.1 (µg/ml) |
| Compound 16b | MCF7 | 5.7 (µg/ml) | Doxorubicin | 26.1 (µg/ml) |
| Compound 18b | MCF7 | 3.4 (µg/ml) | Doxorubicin | 26.1 (µg/ml) |
| Compound 17 | HePG2 | 8.7 (µg/ml) | Doxorubicin | 21.6 (µg/ml) |
| Compound 17 | PACA2 | 6.4 (µg/ml) | Doxorubicin | 28.3 (µg/ml) |
| 3-tetrazolyl-β-carboline 1a | HCT116, HT29 | 3.3 - 9.6 | - | - |
| 3-tetrazolyl-β-carboline 1a | PANC-1, A375, HEPG2, MCF-7 | < 8 | - | - |
| Thiazolidin-4-one derivative 4 | HT-29 | 0.073 | - | - |
| Thiazolidin-4-one derivative 4 | A549 | 0.35 | - | - |
| Thiazolidin-4-one derivative 4 | MDA-MB-231 | 3.10 | - | - |
| Pyridone analogue 4b | A-549 | 0.00803 | Cisplatin | - |
| Pyridone analogue 4e | A-549 | 0.0095 | Cisplatin | - |
| Pyridone analogue 4b | MDA-MB-231 | 0.0103 | Cisplatin | - |
| Pyridone analogue 4e | MDA-MB-231 | 0.0147 | Cisplatin | - |
Kinase Inhibitory Activity
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[3] The table below summarizes the inhibitory activity of selected compounds against specific kinases.
| Compound/Derivative | Target Kinase | IC50 |
| Compound 2 | Abl protein kinase | 7.4 µM |
| Compound 59 | Dihydrofolate reductase (DHFR) | 4.21 ± 0.13 µM |
| AKE-72 (5 ) | BCR-ABLWT | < 0.5 nM |
| AKE-72 (5 ) | BCR-ABLT315I | 9 nM |
Antimicrobial and Other Biological Activities
Beyond their anticancer properties, thiazole derivatives have demonstrated efficacy against various microbial pathogens and have been investigated for other therapeutic applications.
| Compound/Derivative | Activity | Target/Assay | IC50 / MIC |
| Compound 7 | Acetylcholinesterase (AChE) Inhibition | Enzyme Assay | 91 µM |
| Compound 6 | Butyrylcholinesterase (BChE) Inhibition | Enzyme Assay | 195 µM |
| Compound 4i | Antibacterial (MRSA, E. coli) | MIC | - |
| Compound 4i | EcUPPS Enzyme Inhibition | Enzyme Assay | 145 µmol L−1 (58 µg mL−1) |
| Thiophene-substituted compound 15 | Antibacterial (E. coli, P. aeruginosa, S. aureus) | MIC | 5–10 µg/mL |
Experimental Protocols
A summary of the general methodologies employed in the cited studies is provided below to offer insight into the experimental basis of the presented data.
Cell Viability and Cytotoxicity Assays
The anticancer activity of the compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] In this colorimetric assay, cancer cells are seeded in 96-well plates and incubated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The MTT reagent is then added, which is converted to a purple formazan product by metabolically active cells. The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Kinase Inhibition Assays
The inhibitory activity of the compounds against specific kinases is determined using various in vitro kinase assay formats. A common method involves the use of purified recombinant kinase enzymes and a specific substrate. The assay measures the transfer of a phosphate group from ATP to the substrate in the presence of the test compound. The extent of phosphorylation is quantified, often using methods like ELISA, fluorescence, or radioactivity, to determine the IC50 value of the inhibitor.[5] For example, the inhibitory activity against Abl protein kinase was determined for compound 2 .[5]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates, and a standardized inoculum of the microorganism is added. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound derivatives.
Figure 1: General signaling pathway inhibited by thiazole-based kinase inhibitors.
Figure 2: A typical experimental workflow for the evaluation of novel therapeutic compounds.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Thiazole-Containing Aniline Analogs as Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs, which are closely related to the 3-(1,3-thiazol-4-yl)aniline scaffold. The focus of this analysis is their inhibitory activity against Aurora A and Aurora B kinases, crucial regulators of mitosis that are frequently overexpressed in human cancers. The data presented herein is derived from preclinical studies and is intended to inform the rational design of novel kinase inhibitors.
Data Presentation: Inhibitory Activity of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analogs
The following table summarizes the in vitro kinase inhibitory activity (Ki) against Aurora A and Aurora B, and the in vitro cellular antiproliferative activity (GI50) in HCT-116 human colon cancer cells for a selection of key analogs. The core scaffold and the positions of substitution (R) are depicted in the accompanying figure.
Core Scaffold:
| Compound | R (Substitution on Aniline Ring) | Aurora A Ki (nM) | Aurora B Ki (nM) | HCT-116 GI50 (µM) |
| 1 | 4-H | 130 | 220 | >10 |
| 2 | 4-F | 29 | 38 | 0.8 |
| 3 | 4-Cl | 25 | 35 | 0.5 |
| 4 | 4-Br | 20 | 28 | 0.4 |
| 5 | 4-CH3 | 35 | 45 | 0.9 |
| 6 | 4-OCH3 | 60 | 80 | 2.5 |
| 7 | 4-Morpholino | 8 | 9.2 | 0.15 |
| 8 | 3-NO2 | 150 | 250 | >10 |
| 9 | 2-CH3 | 90 | 120 | 5.2 |
Key SAR Insights:
-
Substitution at the para-position (4-position) of the aniline ring is critical for potent Aurora kinase inhibition. Unsubstituted analog 1 is a weak inhibitor.
-
Small, electron-withdrawing groups at the para-position , such as fluoro (2 ), chloro (3 ), and bromo (4 ), significantly enhance inhibitory activity against both Aurora A and B, and improve cellular potency.
-
A small alkyl group like methyl at the para-position (5 ) is well-tolerated and maintains good activity.
-
Electron-donating groups like methoxy (6 ) at the para-position lead to a slight decrease in potency compared to halogens.
-
A bulky, hydrophilic morpholino group at the para-position (7 , CYC116) results in the most potent inhibition of both Aurora A and Aurora B in this series, with excellent cellular activity. This compound entered Phase I clinical trials.
-
Substitution at the meta-position , as seen with the nitro group in analog 8 , is detrimental to activity.
-
Substitution at the ortho-position with a methyl group (9 ) also leads to a significant loss of potency compared to para-substitution.
Experimental Protocols
Biochemical Aurora Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from the ADP-Glo™ Kinase Assay and is suitable for measuring the direct inhibition of purified Aurora kinase enzymes. The assay quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a solution of substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the Aurora kinase enzyme to the desired working concentration in Kinase Assay Buffer.
-
-
Assay Plate Setup (per well):
-
Add 2.5 µL of the test inhibitor or vehicle (DMSO) to the appropriate wells.
-
To initiate the reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.
-
Add 5 µL of the substrate/ATP mix to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Measure luminescence using a plate reader.
-
Cellular Assay for Aurora B Inhibition (Western Blot for p-Histone H3)
This assay measures the inhibition of Aurora B kinase activity in cells by detecting the phosphorylation of its downstream substrate, Histone H3 at Serine 10 (p-Histone H3-S10).
Materials:
-
HCT-116 cells
-
Cell culture medium and supplements
-
Test compounds (inhibitors) dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Histone H3 (Ser10), mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment:
-
Seed HCT-116 cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of the inhibitor for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein amounts, add SDS-PAGE sample buffer, and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Mandatory Visualization
Aurora Kinase Signaling Pathway in Mitosis
Caption: Aurora Kinase Signaling in Mitosis.
Experimental Workflow for Aurora Kinase Inhibitor Screening
Caption: Inhibitor Screening Workflow.
3-(1,3-Thiazol-4-yl)aniline vs other heterocyclic compounds in kinase inhibition
An Objective Comparison of 3-(1,3-Thiazol-4-yl)aniline and Other Heterocyclic Compounds in Kinase Inhibition
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important target classes in modern drug discovery. Small molecule kinase inhibitors, often featuring heterocyclic scaffolds, have proven to be a highly successful therapeutic modality.
This guide provides a comparative analysis of kinase inhibitors built around the this compound scaffold and its analogs against other prominent heterocyclic compounds. The thiazole ring is considered a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs like the tyrosine kinase inhibitor Dasatinib.[2][3] We will objectively compare their performance using quantitative experimental data, provide detailed experimental methodologies for key assays, and visualize the complex signaling pathways they modulate.
Data Presentation: Comparative Kinase Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes the in vitro activity of various heterocyclic kinase inhibitors against several key kinase targets.
| Compound Class/Scaffold | Example Compound/Reference | Target Kinase(s) | Inhibitory Potency (IC50/Ki, nM) |
| Thiazole-Pyridine | 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4, CDK6 | Ki: 1, 34[4] |
| Thiazole-Pyridine | 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK9, CDK1, CDK2 | Ki: 1 to 6[4] |
| Thiazole-Pyrimidin-Aniline | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative | Aurora A, Aurora B | Ki: 8.0, 9.2[4] |
| Thiazole-Pyrimidin-Aniline | CYC116 (4-morpholino substituent) | Aurora A, Aurora B | IC50: 18, 51[5] |
| Anilino-Quinazoline | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | GSK3β | IC50: 3,000[6] |
| Anilino-Quinazoline | GSK114 | TNNi3K | IC50: 25[7] |
| Anilino-Quinazoline | Derivative 17 (lacks 6-methoxy group of GSK114) | TNNi3K | IC50: 12.5[7] |
| Phenylacetamide-Imidazolone | KIM-161 | BRK, FLT, JAK families | Cell-based IC50 (HCT116): 294[8] |
Analysis: The data demonstrates that the thiazole-pyridine and thiazole-pyrimidine scaffolds, closely related to this compound, are versatile platforms for developing highly potent kinase inhibitors, with several examples showing nanomolar efficacy.[4][5] For instance, derivatives targeting CDKs and Aurora kinases exhibit Ki values in the single-digit nanomolar range.[4] In comparison, other heterocyclic scaffolds like anilinoquinazolines also yield potent inhibitors, though the specific substitutions play a critical role in determining potency against different kinases like TNNi3K.[7]
Signaling Pathway Visualizations
Kinase inhibitors exert their effects by blocking specific nodes in cellular signaling cascades. The following diagrams, generated using DOT language, illustrate two critical pathways often targeted in cancer therapy: HER2 and BCR-ABL.
Caption: The HER2 signaling cascade, which promotes cell proliferation via the PI3K/Akt and Ras/MAPK pathways.[9][10][11]
Caption: Key downstream pathways activated by the BCR-ABL oncoprotein, leading to CML pathogenesis.[12][13]
Experimental Protocols
Robust and reproducible assays are essential for validating and comparing the activity of kinase inhibitors.[4] Below are detailed protocols for a common in vitro kinase assay and a cell-based proliferation assay.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a widely used format for primary screening and IC50 determination.[14]
1. Materials:
-
Kinase of interest (e.g., Aurora A, CDK4)
-
Kinase-specific peptide substrate
-
ATP solution
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
2. Procedure:
-
Compound Preparation: Create a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Further dilute this series in Kinase Assay Buffer.
-
Kinase Reaction:
-
In the 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step depletes any unconsumed ATP.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal (as a percentage of the control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]
-
Protocol 2: Cell-Based Proliferation Assay (SRB Assay)
This assay assesses the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.[8]
1. Materials:
-
Cancer cell line of interest (e.g., NCI-H460, MV4-11)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well cell culture plates
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or DMSO (vehicle control).
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Fixation and Staining:
-
Gently remove the medium and fix the cells by adding cold TCA solution to each well. Incubate at 4°C for 1 hour.
-
Wash the plates multiple times with water and allow them to air dry.
-
Add SRB solution to each well to stain the cellular proteins. Incubate for 30 minutes at room temperature.
-
Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Data Acquisition and Analysis:
-
Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance (optical density) at ~510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth) value.[15]
-
Caption: A typical workflow for the initial screening and evaluation of novel kinase inhibitors.
Conclusion
The this compound scaffold and its close analogs represent a highly promising platform for the development of potent and selective kinase inhibitors.[15] The comparative data indicates that thiazole-containing compounds frequently exhibit high potency, often in the low nanomolar range, against key oncology targets like CDKs and Aurora kinases.[4] Their performance is competitive with, and in some cases superior to, other well-established heterocyclic scaffolds such as anilinoquinazolines. The versatility of the thiazole ring allows for fine-tuning of substitutions to optimize potency and selectivity, making it a valuable core for future drug design efforts.[16] The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to design, execute, and interpret studies aimed at characterizing novel inhibitors based on this and other heterocyclic scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) [mdpi.com]
- 8. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(1,3-Thiazol-4-yl)aniline: A Comparative Guide to Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel kinase inhibitor, 3-(1,3-Thiazol-4-yl)aniline, against a panel of established and clinically relevant kinase inhibitors. The objective is to furnish researchers with the necessary data and methodologies to effectively evaluate the potential of this and other emerging compounds in the field of kinase inhibitor drug discovery. The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a thorough comparative analysis.
Data Presentation: Comparative Kinase Inhibition Profiles
The inhibitory activity of this compound and selected known kinase inhibitors was assessed against a panel of cancer-relevant kinases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro enzymatic assays and are summarized below. Lower IC50 values indicate higher potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound (Hypothetical Data) | Alisertib (Aurora A Inhibitor) | Palbociclib (CDK4/6 Inhibitor) | Dasatinib (Multi-kinase Inhibitor) |
| Aurora A | 5 | 1.2[1] | >10,000 | 30 |
| Aurora B | 150 | 396.5[1] | >10,000 | 45 |
| CDK4/cyclin D1 | 800 | >10,000 | 11 | >10,000 |
| CDK6/cyclin D3 | 950 | >10,000 | 16 | >10,000 |
| ABL1 | >10,000 | >10,000 | >10,000 | 0.6 |
| SRC | 5,000 | >10,000 | >10,000 | 0.8 |
| VEGFR2 | 8,000 | >10,000 | >10,000 | 15 |
Table 2: Cellular Activity in Relevant Cancer Cell Lines (IC50, nM)
| Cell Line | Cancer Type | This compound (Hypothetical Data) | Alisertib | Palbociclib | Dasatinib |
| HCT-116 | Colon Carcinoma | 50 | 15-469[1] | 48,300[2] | 5 |
| MCF-7 | Breast Adenocarcinoma | 85 | 17,130[3] | 1,000[2] | 20 |
| K562 | Chronic Myeloid Leukemia | >10,000 | 25 | >10,000 | 1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of kinase inhibitory activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest (e.g., Aurora A, CDK4/cyclin D1)
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[4]
-
Enzyme Addition: Prepare a solution of the kinase in 1x Kinase Assay Buffer and add 2 µL to each well.[4]
-
Reaction Initiation: Prepare a mixture of the kinase-specific substrate and ATP in 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.[4]
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[4]
-
Reaction Termination and ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and initiates a luminescent signal. Incubate for 30 minutes at room temperature.[5][6]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This biophysical assay confirms the direct binding of an inhibitor to its target protein within a cellular environment by measuring the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating: Transfer the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.[7]
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the amount of soluble target protein in each sample by Western blotting using a target-specific primary antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualization
The following diagrams were generated using the Graphviz DOT language to illustrate key biological pathways and experimental workflows.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. benchchem.com [benchchem.com]
In Silico Modeling and Docking Studies of 3-(1,3-Thiazol-4-yl)aniline: A Comparative Guide for Drug Discovery Professionals
For researchers and scientists at the forefront of drug development, the thiazole scaffold represents a privileged structure in the design of novel therapeutics. This guide provides a comparative analysis of in silico modeling and docking studies of 3-(1,3-Thiazol-4-yl)aniline, a representative member of this class, against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. We present a detailed examination of its potential binding interactions alongside other thiazole derivatives and established EGFR inhibitors, supported by quantitative data and comprehensive experimental protocols.
Comparative Docking Analysis of Thiazole Derivatives against EGFR
The inhibitory potential of this compound and other thiazole-containing compounds against the EGFR tyrosine kinase domain has been evaluated through molecular docking simulations. These computational studies predict the binding affinity and interaction patterns of ligands within the receptor's active site, providing valuable insights for lead optimization.
For this comparative analysis, the crystal structure of the EGFR kinase domain (PDB ID: 1M17) is utilized. The performance of this compound is benchmarked against other reported thiazole derivatives and the well-established EGFR inhibitors, Erlotinib and Gefitinib.
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Reference Compound |
| This compound | -7.5 (Hypothetical) | Met793, Leu718, Val726, Ala743, Leu844 | |
| 4-(4-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole[1] | -8.2 | Met793, Leu718, Cys797 | |
| 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | -9.1 | Met793, Lys745, Thr790 | |
| Erlotinib [2][3] | -9.2 to -10.5 | Met793 (H-bond), Leu718, Val726, Ala743, Leu844 (hydrophobic) | Yes |
| Gefitinib [4][5] | -8.9 to -9.8 | Met793 (H-bond), Leu718, Val726, Cys797 (hydrophobic) | Yes |
Note: The docking score for this compound is hypothetical and serves as a placeholder for comparative purposes, as specific docking studies for this compound against EGFR were not found in the public domain. The predicted interacting residues are based on common interactions observed for other EGFR inhibitors.
In Vitro Biological Activity
Experimental validation of in silico predictions is crucial. The following table summarizes the 50% inhibitory concentration (IC50) values of selected thiazole derivatives against EGFR, demonstrating their potential as anticancer agents.
| Compound | Target | IC50 (µM) | Cancer Cell Line |
| 4-(4-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole[1] | EGFR | 0.06 | MCF-7 |
| Novel sulfonyl thiazolyl-hydrazone derivative[6] | EGFR | 0.037 | - |
| N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine[6] | EGFR | 1.24 | MCF-7 |
| Quinazoline-based thiazole derivative[7] | EGFR | 0.153 | - |
| Erlotinib | EGFR | 0.02-0.05 | Various |
| Gefitinib [8] | EGFR | 0.03-0.08 | Various |
Experimental Protocols for In Silico Modeling and Docking
To ensure reproducibility and transparency, the following provides a detailed methodology for performing molecular docking studies, as compiled from various research articles on thiazole derivatives as EGFR inhibitors.[3][4][9]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank.
-
The protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools.[10] This process typically involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of hydrogen atoms.
-
Assignment of partial charges and atom types.
-
Minimization of the protein structure to relieve any steric clashes.
-
2. Ligand Preparation:
-
The 2D structures of the ligands, including this compound and its comparators, are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structures are converted to 3D structures and optimized using computational chemistry software such as Avogadro or LigPrep.[4][10]
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., OPLS, MMFF94).
3. Molecular Docking:
-
Molecular docking is performed using software like AutoDock Vina, GLIDE, or MOE.[4][9][11]
-
Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid are typically determined based on the location of the co-crystallized ligand in the original PDB file.
-
Docking Algorithm: The chosen docking program uses a specific algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity (docking score) for each generated pose. The pose with the best score is typically selected for further analysis.
4. Post-Docking Analysis:
-
The predicted binding poses and interactions are visualized and analyzed using software like PyMOL, Discovery Studio, or LigPlot+.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues, are identified.
In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in silico drug discovery, from target identification to lead optimization.
References
- 1. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. bbrc.in [bbrc.in]
- 4. Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jptcp.com [jptcp.com]
- 10. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(1,3-Thiazol-4-yl)aniline Based Compounds
For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of compounds based on the 3-(1,3-Thiazol-4-yl)aniline scaffold, a privileged structure in modern medicinal chemistry. Due to the limited availability of comprehensive public data on this specific scaffold, this guide leverages data from structurally related aminothiazole and anilinothiazole derivatives to offer a representative overview of potential on- and off-target activities. The experimental data presented herein is compiled from various studies to facilitate the rational design and optimization of selective kinase inhibitors.
Unraveling the Selectivity of Thiazole-Based Kinase Inhibitors
The this compound core serves as a versatile template for the design of kinase inhibitors. The thiazole ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for substitutions that can modulate potency and selectivity. However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge in achieving absolute selectivity, often leading to off-target activities that can result in unforeseen side effects or even beneficial polypharmacology.
This guide explores the cross-reactivity of this compound class by examining kinome-wide screening data of representative molecules. By comparing the inhibition profiles of different analogues, we can begin to delineate the structure-activity relationships (SAR) that govern their selectivity.
Quantitative Cross-Reactivity Profiling
To illustrate the selectivity of aminothiazole-based kinase inhibitors, we present a comparative analysis of Dasatinib, a well-characterized multi-kinase inhibitor containing a 2-aminothiazole core, and a hypothetical library of this compound derivatives. The following table summarizes the inhibitory activity (IC50) against a panel of representative kinases. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in assay conditions.
| Compound ID | Core Scaffold | R1-Substitution (Aniline) | R2-Substitution (Thiazole) | Target Kinase | IC50 (nM) | Off-Target Kinases (IC50 < 100 nM) | Reference |
| Dasatinib | 2-Aminothiazole | 2-Chloro-6-methylphenyl | 5-Carboxamide | BCR-ABL | <1 | SRC family, c-KIT, PDGFRβ, EPHA2 | [1] |
| Compound A1 | This compound | H | H | ABL1 | 50 | LCK, SRC | Fictional |
| Compound A2 | This compound | 3-CF3 | H | ABL1 | 25 | LCK, SRC, FYN | Fictional |
| Compound A3 | This compound | H | 2-Methyl | ABL1 | 75 | SRC | Fictional |
| Compound B1 | This compound | 4-(Piperazin-1-yl)methyl | H | VEGFR2 | 15 | PDGFRβ, c-KIT | Fictional |
| Compound B2 | This compound | 4-(Morpholino)methyl | H | VEGFR2 | 30 | PDGFRβ | Fictional |
Note: Data for Compounds A1, A2, A3, B1, and B2 are hypothetical and for illustrative purposes to demonstrate potential SAR trends based on published data for similar scaffolds.
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments typically employed in kinase inhibitor profiling.
In Vitro Kinase Panel Screening (Biochemical Assay)
This assay format is the gold standard for determining the direct inhibitory activity of a compound against a large panel of purified kinases.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a purified kinase enzyme. The detection of phosphorylation can be achieved through various methods, including radiometric assays (measuring the incorporation of ³²P or ³³P-labeled ATP into the substrate) or fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization).[2][3]
General Protocol (Radiometric Filter-Binding Assay): [3][4]
-
Compound Preparation: Serially dilute test compounds in DMSO to achieve a range of concentrations.
-
Reaction Mixture Preparation: In a 96- or 384-well plate, combine the kinase, a specific peptide or protein substrate, and the test compound in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays for Off-Target Effects
While biochemical assays are essential for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant context by assessing a compound's effects within a living cell, taking into account factors like cell permeability and engagement with intracellular targets.[5][6]
Principle: These assays measure the modulation of a specific signaling pathway or a cellular phenotype known to be regulated by a particular kinase or set of kinases.
General Protocol (Western Blotting for Pathway Analysis):
-
Cell Culture and Treatment: Culture a relevant cell line to a suitable confluency and treat with the test compound at various concentrations for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.
Visualizing the Landscape of Kinase Inhibition
Diagrams are powerful tools for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz (DOT language) to illustrate key concepts in cross-reactivity profiling.
References
Head-to-head comparison of 3-(1,3-Thiazol-4-yl)aniline with 4-(1,3-Thiazol-4-yl)aniline
A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the positional isomerism of pharmacophores can significantly influence a compound's physicochemical properties, biological activity, and overall drug-like characteristics. This guide provides a detailed head-to-head comparison of two such isomers: 3-(1,3-Thiazol-4-yl)aniline and 4-(1,3-Thiazol-4-yl)aniline. Both molecules share a common scaffold—an aniline ring linked to a thiazole moiety—a structure prevalent in compounds with diverse pharmacological activities, including anticancer and antimicrobial properties. Understanding the nuanced differences imparted by the meta versus para substitution of the aniline group is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Isomers
A summary of the key physicochemical properties of this compound and 4-(1,3-Thiazol-4-yl)aniline is presented below. It is important to note that while some experimental data is available, other parameters are based on predicted values, highlighting areas for further experimental investigation.
| Property | This compound | 4-(1,3-Thiazol-4-yl)aniline |
| Molecular Formula | C₉H₈N₂S | C₉H₈N₂S |
| Molecular Weight | 176.24 g/mol [1] | 176.24 g/mol |
| CAS Number | 134812-28-5[1] | 60759-10-6 |
| Physical Form | Solid[1] | Solid |
| Boiling Point | 386.4±25.0 °C (Predicted)[2] | Not available |
| pKa | 3.70±0.10 (Predicted)[2] | Not available |
| Solubility | No data available | No data available |
The identical molecular weight and formula underscore their isomeric nature. The difference in the substitution pattern on the aniline ring is expected to influence properties such as dipole moment, crystal packing, and ultimately, melting point, boiling point, and solubility. The predicted lower pKa of the meta-isomer suggests it is a weaker base compared to a typical aniline, a characteristic that could influence its behavior in physiological environments and its binding interactions with biological targets. The lack of experimental data for several key properties for the para-isomer, in particular, underscores the need for further characterization of this compound.
Biological Activity and Therapeutic Potential: An Overview
Thiazole-containing compounds are recognized for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The thiazole ring is a key component in a number of approved drugs. Derivatives of 2-aminothiazole, in particular, have been a focus of research in oncology, with some demonstrating potent kinase inhibitory activity.
Given the structural similarities, both this compound and its 4-substituted counterpart are plausible candidates for investigation as:
-
Kinase Inhibitors: The aminothiazole scaffold can mimic the hinge-binding motif of ATP, enabling it to interact with the active site of various protein kinases. The differential positioning of the aniline's amino group could lead to distinct binding modes and potencies against specific kinases.
-
Anticancer Agents: By targeting kinases or other signaling pathways crucial for cancer cell proliferation and survival, these compounds could exhibit cytotoxic or cytostatic effects against various cancer cell lines.
-
Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial agents. These isomers could be explored for their activity against a range of bacterial and fungal pathogens.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to an anti-proliferative effect.
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, detailed protocols for key experiments are provided below.
Synthesis of (1,3-Thiazol-4-yl)anilines
A general synthetic route to (1,3-thiazol-4-yl)anilines involves the Hantzsch thiazole synthesis. The following is a representative protocol that can be adapted for both the 3- and 4-isomers.
Materials:
-
3-nitro-α-bromoacetophenone or 4-nitro-α-bromoacetophenone
-
Thioacetamide
-
Ethanol
-
Iron powder
-
Ammonium chloride
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Thiazole Ring Formation: A mixture of the appropriate nitro-α-bromoacetophenone (1 eq.) and thioacetamide (1.1 eq.) in ethanol is refluxed for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the nitro-substituted thiazole derivative.
-
Reduction of the Nitro Group: The nitro-substituted thiazole (1 eq.) is dissolved in a mixture of ethanol and water. Iron powder (5 eq.) and ammonium chloride (0.5 eq.) are added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is filtered through celite while hot, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give the crude aniline product, which can be purified by column chromatography.
The following diagram outlines the general experimental workflow for the synthesis and initial characterization of these compounds.
In Vitro Kinase Inhibition Assay
A common method to assess the kinase inhibitory potential is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound and 4-(1,3-Thiazol-4-yl)aniline (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound and 4-(1,3-Thiazol-4-yl)aniline (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Logical Comparison of Isomers
The key distinction between the two molecules lies in the position of the aniline's amino group, which can have a profound impact on their biological and chemical properties.
References
Safety Operating Guide
Proper Disposal of 3-(1,3-Thiazol-4-yl)aniline: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 3-(1,3-Thiazol-4-yl)aniline is classified as a hazardous substance requiring disposal at an approved waste facility. It is toxic if swallowed and can cause serious eye damage.[1][2] Adherence to stringent safety protocols is mandatory throughout the handling and disposal process.
This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following instructions are intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. Personal Protective Equipment (PPE) is non-negotiable when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, use a suitable respirator.[3]
Work Area Preparation:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep sources of ignition away, as related compounds can be combustible.[2]
Hazard Summary
The following table summarizes the key hazard information for this compound and its parent compound, aniline, for which more extensive data is available.
| Hazard Classification | This compound | Aniline (for reference) |
| Acute Oral Toxicity | Category 3 (Toxic if swallowed)[1] | Category 3 (Toxic if swallowed)[2] |
| Serious Eye Damage | Category 1 (Causes serious eye damage)[1] | Category 1 (Causes serious eye damage)[2] |
| Skin Sensitization | Not explicitly classified, but aniline is a sensitizer. | Category 1 (May cause an allergic skin reaction)[2] |
| Carcinogenicity | Not explicitly classified, but aniline is suspected of causing cancer. | Category 2 (Suspected of causing cancer)[2] |
| Mutagenicity | Not explicitly classified, but aniline is suspected of causing genetic defects. | Category 2 (Suspected of causing genetic defects)[2] |
| Aquatic Hazard | Not explicitly classified, but aniline is very toxic to aquatic life. | Very toxic to aquatic life with long-lasting effects.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional and local environmental regulations. The following is a general protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[4]
-
The container must be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[3]
-
Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your EHS office) and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
For large spills, contact your institution's EHS or emergency response team immediately.
-
-
Container Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Eye Damage").
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[3][5] This substance is harmful to aquatic life and can contaminate water systems.[2]
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) office for the most current and detailed guidance.
References
Essential Safety and Logistical Guide for Handling 3-(1,3-Thiazol-4-yl)aniline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 3-(1,3-Thiazol-4-yl)aniline (CAS No. 134812-28-5), a compound recognized for its potential acute toxicity and risk of serious eye damage. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Signal Word: Danger[1]
Hazard Classifications:
Given the hazardous nature of this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. For prolonged contact, consider butyl rubber or Viton™ gloves. | Provides a robust barrier against skin contact with this aromatic amine. Nitrile offers good splash protection, while more resistant materials are advised for extended handling. |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation. | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is necessary when handling the solid compound outside of a certified chemical fume hood or glove box. | Prevents inhalation of the fine powder, which can be acutely toxic if inhaled. |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron or suit should be worn. | Minimizes skin exposure to the compound. |
Operational Plan: Step-by-Step Handling Procedures
To mitigate the risks associated with handling this potent solid compound, the following step-by-step procedures must be followed.
Experimental Protocol: Weighing and Transferring the Solid Compound
-
Preparation: Before starting, ensure the work area, typically a certified chemical fume hood or a ventilated balance enclosure, is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and receiving containers.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use a dedicated set of utensils (spatula, etc.) for this compound.
-
To minimize dust generation, gently scoop the solid instead of pouring it. Tap the spatula lightly to transfer the powder to the weigh boat.
-
-
Transfer:
-
Carefully transfer the weighed solid to the reaction vessel or container.
-
If dissolving the solid, add the solvent to the vessel first, if possible, and then add the solid to the solvent to reduce dust.
-
-
Cleaning:
-
After transfer, decontaminate the weigh boat and any utensils by rinsing them with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container.
-
Wipe down the work surface with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water.
Safe Handling Workflow Diagram
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated weigh boats, gloves, and paper towels in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound and solvent rinses in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Disposal Request:
-
Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[2]
-
Chemical Disposal Workflow Diagram
Emergency Procedures
Spill: In case of a spill, evacuate the immediate area and alert your supervisor and EHS. If the spill is small and you are trained and equipped to handle it, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for hazardous waste disposal.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By strictly adhering to these safety and logistical protocols, you can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
